Jnk-1-IN-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H25BrN6O3 |
|---|---|
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
2-[[5-bromo-2-(4-methoxyanilino)pyrimidin-4-yl]amino]-5-[2-(dimethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C22H25BrN6O3/c1-29(2)10-11-32-16-8-9-19(17(12-16)20(24)30)27-21-18(23)13-25-22(28-21)26-14-4-6-15(31-3)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H2,24,30)(H2,25,26,27,28) |
Clave InChI |
UBZQKRQTHMVINB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Jnk-1-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jnk-1-IN-4 is a potent inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key regulators of cellular responses to stress signals. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, its effects on downstream signaling targets, and its impact on cellular processes such as the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT). Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[1][2] The JNK signaling cascade is a crucial mediator of cellular responses to a wide array of stimuli, including inflammatory cytokines, growth factors, and environmental stressors such as ultraviolet irradiation and osmotic shock.[3][4] This pathway is integral to the regulation of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3]
The canonical JNK signaling pathway is initiated by the activation of upstream kinases, which leads to a three-tiered phosphorylation cascade. This cascade involves a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally, JNK itself. The primary MAP2Ks responsible for activating JNK are MKK4 and MKK7, which dually phosphorylate JNK on conserved threonine and tyrosine residues within its activation loop, leading to its activation.[4]
Once activated, JNKs phosphorylate a variety of downstream substrates, including transcription factors and mitochondrial proteins.[4][5] A key nuclear target of JNK is the transcription factor c-Jun.[4] Phosphorylation of c-Jun on serine residues 63 and 73 by JNK enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses.[4] Dysregulation of the JNK signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of the JNK family of kinases. Its primary mechanism of action is the direct inhibition of the kinase activity of JNK1, JNK2, and JNK3.
Inhibitory Profile
Biochemical assays have demonstrated that this compound effectively inhibits the activity of the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| Kinase Target | IC50 (nM) |
| JNK-1 | 2.7 |
| JNK-2 | 19.0 |
| JNK-3 | 9.0 |
Table 1: Inhibitory activity of this compound against JNK isoforms.
Downstream Effects
The inhibitory activity of this compound on JNK kinases leads to the modulation of downstream signaling events. A primary consequence of this compound activity is the inhibition of the phosphorylation of the transcription factor c-Jun. By preventing the JNK-mediated phosphorylation of c-Jun, this compound effectively attenuates the transcriptional activation of c-Jun target genes.
Furthermore, this compound has been shown to impact cellular processes regulated by the JNK pathway, such as the TGF-β1-induced epithelial-mesenchymal transition (EMT). Treatment with this compound leads to a reduction in the expression of key EMT marker proteins, including fibronectin and alpha-smooth muscle actin (α-SMA).
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
JNK-1-IN-4: A Technical Guide to JNK1, JNK2, and JNK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-4, with a focus on its inhibitory effects on the three main JNK isoforms: JNK1, JNK2, and JNK3. This document details the quantitative inhibitory activity, experimental methodologies for its assessment, and visual representations of the relevant signaling pathways and experimental workflows.
Core Data Presentation: Inhibitory Activity of this compound
This compound is a potent inhibitor of the JNK family of kinases. Its inhibitory activity has been quantified against the three primary isoforms, revealing a varying degree of selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JNK1 | 2.7 |
| JNK2 | 19.0 |
| JNK3 | 9.0 |
Table 1: Inhibitory potency of this compound against JNK isoforms. Data shows that this compound is most potent against JNK1.[1]
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stressors, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] The core of the pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK itself (a MAPK).[3] Upon activation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[3] This signaling cascade plays a critical role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[4][5]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust in vitro kinase assays. Below are detailed methodologies for commonly employed assays to measure JNK inhibition.
In Vitro Radiometric Kinase Assay for JNK Inhibition
This method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a JNK substrate, typically a recombinant c-Jun protein or a synthetic peptide.
Materials:
-
Active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
This compound (or other test inhibitor) at various concentrations
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 25 mM β-glycerophosphate)
-
[γ-³²P]ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, the active JNK enzyme, and the JNK inhibitor at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding the JNK substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen to detect the phosphorylated substrate.
-
Quantification and IC50 Calculation: Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value using appropriate software.
Non-Radiometric In Vitro Kinase Assay (Western Blot-based)
This method detects the phosphorylation of the JNK substrate using a phospho-specific antibody.
Materials:
-
Active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
This compound (or other test inhibitor) at various concentrations
-
Kinase Assay Buffer
-
Unlabeled ATP
-
SDS-PAGE and Western Blotting apparatus and reagents
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun (Ser63))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in the radiometric assay protocol (steps 1-4), but using unlabeled ATP.
-
Termination and Electrophoresis: Terminate the reaction with SDS-PAGE loading buffer, boil, and separate the products by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent.
-
Incubate the membrane with the primary phospho-specific antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification and IC50 Calculation: Quantify the band intensities to determine the dose-dependent inhibition and calculate the IC50 value.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a kinase inhibitor follows a structured workflow to ensure accurate and reproducible results. This involves a series of dilutions of the inhibitor and measurement of its effect on enzyme activity.
References
Jnk-1-IN-4: A Technical Guide to its Inhibition of c-Jun Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jnk-1-IN-4, a potent inhibitor of c-Jun N-terminal kinases (JNKs), and its role in modulating the phosphorylation of the transcription factor c-Jun. This document details the inhibitor's biochemical activity, relevant experimental protocols for assessing its efficacy, and the underlying signaling pathways.
Introduction to JNK Signaling and c-Jun Phosphorylation
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a wide array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. Upon activation, a phosphorylation cascade involving MAP3Ks and MAP2Ks (MKK4 and MKK7) leads to the dual phosphorylation and activation of JNK isoforms (JNK1, JNK2, and JNK3).
A primary and well-characterized downstream target of activated JNK is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex. JNK phosphorylates c-Jun at serine residues 63 and 73 within its transactivation domain, a post-translational modification that significantly enhances its transcriptional activity. This, in turn, regulates the expression of genes involved in a multitude of cellular processes, including proliferation, apoptosis, inflammation, and cellular stress responses. Dysregulation of the JNK/c-Jun signaling axis has been implicated in various pathological conditions, making it a key target for therapeutic intervention.
This compound: A Potent JNK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against JNK isoforms. Its inhibitory activity is crucial for dissecting the roles of JNK signaling in various biological processes and for the development of novel therapeutics.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against the three main JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| JNK1 | 2.7 |
| JNK2 | 19.0 |
| JNK3 | 9.0 |
Data sourced from publicly available information.
Signaling Pathway Visualization
The following diagram illustrates the canonical JNK signaling pathway and the point of intervention by this compound.
Experimental Protocols
To quantitatively assess the inhibitory effect of this compound on c-Jun phosphorylation, two primary experimental approaches can be employed: a cell-based Western blot analysis and an in vitro kinase assay.
Western Blot Analysis of c-Jun Phosphorylation in Cells
This protocol describes the treatment of cultured cells with a stimulus to induce JNK pathway activation, followed by treatment with this compound to evaluate its inhibitory effect on c-Jun phosphorylation.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound
-
JNK pathway activator (e.g., Anisomycin, TNF-α, TGF-β1)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK, anti-phospho-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
If necessary, starve cells in serum-free medium for 12-24 hours to reduce basal phosphorylation levels.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a JNK activator (e.g., 10 ng/mL TGF-β1 for 30-60 minutes). Include a non-stimulated control.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-c-Jun) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading and to normalize the phospho-protein signal, strip the membrane and re-probe with antibodies for total c-Jun and a loading control.
-
Quantify the band intensities using image analysis software. The level of c-Jun phosphorylation can be expressed as the ratio of phospho-c-Jun to total c-Jun.
-
In Vitro JNK Kinase Assay
This protocol provides a method for directly measuring the inhibitory effect of this compound on the kinase activity of JNK using a recombinant c-Jun substrate.
Materials:
-
Recombinant active JNK1 enzyme
-
Recombinant GST-c-Jun (as substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
SDS-PAGE gels and running buffer
-
Western blot equipment and reagents (as described in section 4.1)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-GST
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant active JNK1 enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the GST-c-Jun substrate and ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in section 4.1.
-
Probe the membrane with an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
To confirm equal substrate loading, the membrane can be stripped and re-probed with an anti-GST antibody.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated GST-c-Jun.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for quantifying the inhibitory effect of this compound on c-Jun phosphorylation.
Conclusion
This compound is a valuable chemical probe for investigating the physiological and pathological roles of the JNK signaling pathway. Its ability to potently inhibit JNK1, JNK2, and JNK3 leads to a downstream reduction in the phosphorylation of key substrates like c-Jun. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to study and modulate the JNK/c-Jun signaling axis. Further quantitative characterization of this compound's effect on c-Jun phosphorylation in various cellular contexts will be instrumental in advancing our understanding of JNK-mediated cellular responses and in the development of targeted therapies.
The Role of JNK-1-IN-4 in the Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer metastasis and fibrosis. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical regulator of the progression and maintenance of the mesenchymal state. JNK-1-IN-4, a potent and selective inhibitor of JNK isoforms, presents a promising tool for dissecting the role of JNK in EMT and as a potential therapeutic agent to counteract EMT-driven pathologies. This technical guide provides an in-depth overview of the function of this compound in the context of EMT, including its mechanism of action, expected effects on key EMT markers, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to JNK Signaling in EMT
The epithelial-mesenchymal transition is characterized by the loss of epithelial cell polarity and cell-cell adhesion, and the acquisition of a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a principal inducer. While the canonical Smad pathway is crucial for the initiation of TGF-β-induced EMT, non-canonical pathways, including the JNK pathway, are essential for the progression and maintenance of the mesenchymal phenotype.
The JNKs are a family of serine/threonine protein kinases that are activated in response to various cellular stresses and cytokine stimulation. The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase itself. Upon activation, JNKs phosphorylate a range of transcription factors, with c-Jun being a key substrate. The phosphorylation of c-Jun leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. In the context of EMT, JNK signaling contributes to the transcriptional reprogramming that solidifies the mesenchymal state, including the upregulation of mesenchymal markers and the suppression of epithelial markers.
This compound: A Potent Inhibitor of JNK Signaling
This compound (also known as Compound E1) is a small molecule inhibitor with high affinity for the JNK isoforms. Its inhibitory activity has been characterized by the following half-maximal inhibitory concentrations (IC50):
| Target | IC50 (nM) |
| JNK-1 | 2.7 |
| JNK-2 | 19.0 |
| JNK-3 | 9.0 |
Data sourced from MedchemExpress.
By inhibiting the kinase activity of JNKs, this compound effectively blocks the phosphorylation of downstream substrates, including c-Jun.[1] This disruption of the JNK signaling cascade is expected to reverse or attenuate the cellular changes associated with EMT.
The Effect of this compound on EMT Markers
This compound has been reported to reduce the expression of key mesenchymal markers induced by TGF-β1, such as fibronectin and alpha-smooth muscle actin (α-SMA).[1] Based on the established role of JNK in EMT, treatment with this compound is anticipated to modulate a broader range of EMT-associated proteins. The following table summarizes the expected quantitative changes in key EMT markers following treatment with a JNK inhibitor, based on data from studies using analogous JNK inhibitors such as SP600125 and JNK-IN-8. It is important to note that while these data are illustrative, specific results for this compound may vary.
Table 1: Expected Quantitative Effects of JNK Inhibition on EMT Marker Expression
| Marker | Protein/Gene | Function in EMT | Expected Change with this compound | Illustrative Fold Change (from literature with other JNK inhibitors) | References |
| Epithelial Markers | |||||
| E-cadherin | CDH1 | Cell-cell adhesion | Increase | 1.5 - 3.0 fold increase | [2] |
| Claudin-1 | CLDN1 | Tight junction protein | Increase | 1.2 - 2.5 fold increase | |
| Mesenchymal Markers | |||||
| N-cadherin | CDH2 | Cell-cell adhesion, motility | Decrease | 0.3 - 0.6 fold decrease | |
| Vimentin | VIM | Intermediate filament, motility | Decrease | 0.2 - 0.5 fold decrease | [2][3] |
| Fibronectin | FN1 | Extracellular matrix protein | Decrease | 0.4 - 0.7 fold decrease | [1][3] |
| α-SMA | ACTA2 | Contractility, fibrosis | Decrease | 0.3 - 0.6 fold decrease | [1] |
| EMT Transcription Factors | |||||
| Snail | SNAI1 | Represses E-cadherin | Decrease | 0.4 - 0.7 fold decrease | |
| Slug | SNAI2 | Represses E-cadherin | Decrease | 0.5 - 0.8 fold decrease | |
| ZEB1 | ZEB1 | Represses E-cadherin | Decrease | 0.4 - 0.7 fold decrease | |
| JNK Pathway | |||||
| Phospho-c-Jun | JUN | JNK substrate, AP-1 component | Decrease | 0.1 - 0.4 fold decrease | [1] |
Signaling Pathways and Experimental Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the JNK signaling pathway in the context of TGF-β-induced EMT and a typical experimental workflow for evaluating the efficacy of this compound.
Caption: JNK Signaling Pathway in TGF-β-induced EMT.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in EMT.
Cell Culture and Treatment
-
Culture epithelial cells (e.g., A549, MCF-7, or MDCK cells) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 6-well plates, 10 cm dishes, or chamber slides, depending on the downstream application, and allow them to reach 70-80% confluency.
-
To induce EMT, replace the growth medium with a low-serum medium (e.g., 1% FBS) containing a known concentration of TGF-β1 (e.g., 5-10 ng/mL).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (a dose-response experiment is recommended, e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) concurrently with or after TGF-β1 stimulation.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
Western Blotting for EMT Marker Expression
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Fibronectin, p-c-Jun, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for CDH1, CDH2, VIM, FN1, SNAI1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the reactions on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Immunofluorescence Staining
-
Cell Preparation:
-
Grow cells on glass coverslips or in chamber slides and treat as described in section 6.1.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Imaging:
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Migration (Wound Healing) Assay
-
Assay Setup:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing TGF-β1 and the desired concentrations of this compound or vehicle control.
-
-
Data Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of JNK signaling in the epithelial-mesenchymal transition. Its high potency and selectivity for JNK isoforms make it a superior tool compared to less specific inhibitors. The experimental data, although currently limited in the public domain for this specific compound, strongly suggest that this compound will effectively inhibit key aspects of the mesenchymal phenotype, including the expression of mesenchymal markers and cell migration. The protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers and drug development professionals to rigorously evaluate the potential of this compound in EMT-related research and therapeutic development. Further studies are warranted to fully elucidate the quantitative effects and detailed molecular mechanisms of this compound in various cellular and disease models of EMT.
References
The Anti-Fibrotic Potential of JNK1 Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. Current therapeutic options can slow disease progression but do not offer a cure, highlighting the urgent need for novel anti-fibrotic strategies. The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the JNK1 isoform, has emerged as a critical regulator of pro-fibrotic processes, including epithelial cell injury, inflammation, fibroblast activation, and extracellular matrix deposition. This technical guide provides a comprehensive overview of the anti-fibrotic effects of JNK1 inhibition in the context of IPF. As specific information regarding a compound designated "Jnk-1-IN-4" is not available in the current scientific literature, this document focuses on the broader therapeutic strategy of JNK1 inhibition, drawing upon preclinical and clinical data from representative JNK inhibitors such as CC-90001 and findings from JNK1 knockout studies. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms, quantitative efficacy data, and key experimental protocols.
The Role of JNK1 in the Pathogenesis of Idiopathic Pulmonary Fibrosis
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and growth factors, all of which are implicated in the pathology of IPF.[1][2] In the lungs of IPF patients, multiple cell types, including alveolar epithelial cells, fibroblasts, and macrophages, exhibit elevated levels of activated JNK.[3]
JNK1, in particular, has been identified as a key mediator of fibrogenesis. Its activation contributes to several key pathological events in IPF:
-
Epithelial Cell Apoptosis and Injury: JNK1 activation can promote the death of alveolar epithelial cells, a critical initiating event in the aberrant wound healing response that drives fibrosis.[3]
-
Inflammation: The JNK pathway is a crucial regulator of pro-inflammatory gene expression, contributing to the chronic inflammatory state observed in fibrotic lungs.[2]
-
Fibroblast to Myofibroblast Differentiation: JNK1 signaling is involved in the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen and extracellular matrix (ECM) production.[4]
-
Collagen Production: JNK1 activation directly and indirectly promotes the synthesis and deposition of collagen, the main component of fibrotic scar tissue.[3]
Given its central role in these pro-fibrotic processes, selective inhibition of JNK1 presents a promising therapeutic strategy for IPF.
Quantitative Data on the Anti-Fibrotic Effects of JNK1 Inhibition
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of JNK1 inhibition or deletion in models of pulmonary fibrosis.
Table 1: In Vivo Efficacy of JNK Inhibition in Preclinical Models of Pulmonary Fibrosis
| Model | Intervention | Key Endpoint | Result | Citation(s) |
| Bleomycin-induced pulmonary fibrosis (mouse) | JNK1 gene knockout | Lung Collagen Content | Significantly decreased collagen deposition in JNK1 knockout mice compared to wild-type. | [5] |
| Bleomycin-induced pulmonary fibrosis (mouse) | JNK1 gene knockout | Expression of Collagen Type 1a1 mRNA | Significantly decreased expression in JNK1 knockout mice. | [5] |
| Bleomycin-induced pulmonary fibrosis (mouse) | JNK1 gene knockout | Expression of MMP2 mRNA | Significantly decreased expression in JNK1 knockout mice. | [5] |
| House Dust Mite-induced pulmonary fibrosis (mouse) | CC-930 (JNK inhibitor) | Collagen 1A1 gene expression | Attenuated expression. | [6] |
| House Dust Mite-induced pulmonary fibrosis (mouse) | CC-930 (JNK inhibitor) | Peribronchiolar collagen deposition | Attenuated deposition. | [6] |
| House Dust Mite-induced pulmonary fibrosis (mouse) | CC-930 (JNK inhibitor) | MMP-7 expression (lung, BALF, serum) | Reduced expression. | [6] |
Table 2: Clinical Data from a Phase 1b Study of the JNK Inhibitor CC-90001 in Patients with Pulmonary Fibrosis
| Intervention | Number of Patients | Duration | Key Endpoint | Result | Citation(s) |
| CC-90001 (200mg and 400mg combined groups) | 12 | 12 weeks | Mean Change in Forced Vital Capacity (FVC) from Baseline | +168 ml (95% CI: +71 to +276) | |
| CC-90001 (200mg and 400mg combined groups) | 12 | 12 weeks | Change in Plasma Tenascin-C Levels from Baseline | -132 ng/ml (95% CI: -212 to -51) |
Signaling Pathways and Experimental Workflows
JNK1 Signaling Pathway in Pulmonary Fibrosis
The following diagram illustrates the central role of the JNK1 signaling cascade in response to pro-fibrotic stimuli, leading to key pathological events in IPF.
Caption: JNK1 Signaling Cascade in Idiopathic Pulmonary Fibrosis.
Experimental Workflow for Evaluating Anti-Fibrotic Compounds in a Preclinical Model
This diagram outlines a typical experimental workflow for assessing the efficacy of a JNK1 inhibitor in a bleomycin-induced mouse model of pulmonary fibrosis.
Caption: Preclinical Evaluation of a JNK1 Inhibitor in a Mouse Model of IPF.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-fibrotic effects of JNK1 inhibitors.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To induce pulmonary fibrosis in mice to evaluate the in vivo efficacy of a JNK1 inhibitor.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
JNK1 inhibitor and vehicle control
Procedure:
-
Anesthetize the mice using the chosen anesthetic agent.
-
Secure the mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Using a 26-gauge needle, intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
Suture the incision and allow the mice to recover.
-
Administer the JNK1 inhibitor or vehicle control according to the desired dosing regimen (e.g., daily oral gavage), starting on day 1 or at a later time point to assess therapeutic effect.
-
At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice and collect lung tissue for downstream analysis.
In Vitro TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation
Objective: To assess the effect of a JNK1 inhibitor on the differentiation of lung fibroblasts into myofibroblasts.
Materials:
-
Primary human or mouse lung fibroblasts (e.g., IMR-90 or primary isolates)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
JNK1 inhibitor and vehicle control (e.g., DMSO)
-
Reagents for immunofluorescence or western blotting
Procedure:
-
Seed lung fibroblasts in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the JNK1 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 2-10 ng/mL) for 24-48 hours.
-
Assess myofibroblast differentiation by analyzing the expression of α-smooth muscle actin (α-SMA) and collagen type I using immunofluorescence staining or western blotting.
Hydroxyproline (B1673980) Assay for Lung Collagen Content
Objective: To quantify the total collagen content in lung tissue as a measure of fibrosis.
Materials:
-
Lung tissue homogenates
-
6 M HCl
-
Chloramine-T reagent
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard solution
Procedure:
-
Lyophilize a known weight of lung tissue and record the dry weight.
-
Hydrolyze the tissue in 6 M HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
In a 96-well plate, add the hydrolyzed samples and hydroxyproline standards.
-
Add Chloramine-T reagent and incubate at room temperature to oxidize the hydroxyproline.
-
Add perchloric acid to stop the oxidation reaction.
-
Add DMAB reagent and incubate at 60-65°C to allow for color development.
-
Measure the absorbance at 550-560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as μg of hydroxyproline per mg of dry lung tissue.
Quantitative Real-Time PCR (RT-qPCR) for Fibrotic Markers
Objective: To measure the gene expression of key fibrotic markers in lung tissue or cultured cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes (e.g., Col1a1, Acta2, Fn1) and a housekeeping gene (e.g., Gapdh, Actb).
Procedure:
-
Extract total RNA from lung tissue homogenates or cell lysates.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using the appropriate master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blotting for JNK Signaling Proteins
Objective: To detect the levels of total and phosphorylated JNK in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-total JNK, anti-phospho-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated JNK signal to the total JNK signal.
Conclusion
The inhibition of the JNK1 signaling pathway represents a highly promising therapeutic avenue for the treatment of idiopathic pulmonary fibrosis. Preclinical studies utilizing both genetic and pharmacological approaches have consistently demonstrated the anti-fibrotic efficacy of JNK1 inhibition, and early clinical data for JNK inhibitors like CC-90001 are encouraging. This technical guide provides a foundational understanding of the role of JNK1 in IPF, presents key efficacy data, and details essential experimental protocols to aid researchers and drug development professionals in the continued investigation and advancement of JNK1 inhibitors as a novel class of anti-fibrotic agents. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of this approach in IPF patients.
References
- 1. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 2. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 5. scite.ai [scite.ai]
- 6. journals.physiology.org [journals.physiology.org]
Jnk-1-IN-4: A Technical Guide to Pharmacokinetic Properties and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known pharmacokinetic properties of Jnk-1-IN-4, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). This document summarizes the available quantitative data, outlines typical experimental protocols for determining such parameters, and visualizes key related biological and experimental processes.
Introduction to this compound
This compound is a small molecule inhibitor targeting the JNK family of kinases, with a high affinity for JNK1. The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and are activated by various stress stimuli, including inflammatory cytokines and environmental stressors. Dysregulation of the JNK signaling pathway is implicated in a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development.
Pharmacokinetic Profile of this compound
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is critical for the development of safe and effective therapeutics.
Quantitative Pharmacokinetic Data
Currently, publicly available quantitative pharmacokinetic data for this compound is limited. The most consistently reported parameter is its oral bioavailability.
| Parameter | Value | Species | Source |
| Oral Bioavailability (F) | 69% | Not Specified | [1] |
Experimental Protocols for Pharmacokinetic Analysis
While the specific experimental protocol used to determine the bioavailability of this compound is not detailed in publicly accessible sources, a general methodology for preclinical pharmacokinetic studies in animal models can be outlined. These studies are fundamental in early-stage drug development.
General In Vivo Pharmacokinetic Study Protocol
Objective: To determine the key pharmacokinetic parameters of a test compound (e.g., this compound) following intravenous and oral administration in a relevant animal model (e.g., mouse or rat).
Materials:
-
Test compound (this compound)
-
Vehicle for intravenous and oral administration
-
Animal model (e.g., male Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS for bioanalysis)
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of animals receives a single bolus injection of the test compound dissolved in a suitable vehicle via a cannulated vein (e.g., tail vein). The dose is typically low and non-toxic.
-
Oral (PO) Administration: A separate cohort of animals receives a single dose of the test compound formulation via oral gavage.
-
-
Blood Sampling:
-
Blood samples are collected from a suitable site (e.g., retro-orbital sinus or tail vein) at predetermined time points post-dosing.
-
Typical time points for IV administration might be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical time points for PO administration might be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma. The plasma is then harvested and stored frozen (e.g., at -80°C) until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters calculated include:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Plasma Concentration (Cmax): The highest observed drug concentration.
-
Time to Cmax (Tmax): The time at which Cmax is observed.
-
Elimination Half-life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
-
Oral Bioavailability (F): Calculated using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations: Signaling Pathways and Experimental Workflows
JNK1 Signaling Pathway
The c-Jun N-terminal kinase 1 (JNK1) is a critical node in a signaling cascade that responds to various cellular stresses. Its activation leads to the phosphorylation of numerous downstream targets, culminating in diverse cellular responses such as apoptosis, inflammation, and cell proliferation.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study to determine the key parameters of a novel compound.
References
The JNK Signaling Cascade: A Technical Guide for Researchers
An In-depth Technical Guide on the Core of the c-Jun N-terminal Kinase (JNK) Signaling Cascade for Researchers, Scientists, and Drug Development Professionals.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network.[1] Also known as stress-activated protein kinases (SAPKs), JNKs are key regulators of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[2] The pathway is activated by a diverse range of stimuli, including environmental stressors like UV radiation and heat shock, inflammatory cytokines such as TNF-α, and growth factors.[1][3] Dysregulation of the JNK signaling cascade has been implicated in a multitude of human diseases, ranging from neurodegenerative disorders and cancer to autoimmune diseases and diabetes, making it a significant target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core components of the JNK signaling cascade, its activation mechanisms, downstream targets, and its role in disease, along with detailed experimental protocols for its study.
Core Components of the JNK Signaling Cascade
The JNK signaling cascade is a three-tiered kinase module comprising a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself.[2]
-
MAP3Ks (or MKKKs): A diverse group of serine/threonine kinases that receive signals from upstream sensors and phosphorylate and activate MAP2Ks. Key MAP3Ks in the JNK pathway include MEKK1-4, ASK1, and TAK1.[6]
-
MAP2Ks (or MKKs): Dual-specificity kinases that phosphorylate and activate JNKs on specific threonine and tyrosine residues. The primary MAP2Ks for the JNK pathway are MKK4 and MKK7.[1]
-
JNKs (MAPKs): The final kinases in the cascade, which phosphorylate a wide range of downstream substrates. There are three main JNK genes: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is primarily restricted to the brain, heart, and testes.[4]
Scaffold proteins, such as the JNK-interacting proteins (JIPs), play a crucial role in organizing the components of the JNK signaling module, ensuring the specificity and efficiency of signal transduction.[1]
Upstream Activation and Regulation
The activation of the JNK pathway is initiated by a wide variety of extracellular and intracellular stimuli. These signals are transduced through a complex network of upstream regulators that converge on the MAP3Ks. For instance, inflammatory cytokines like TNF-α activate the JNK pathway through the recruitment of TRAF2, which in turn activates a cascade leading to the phosphorylation of a MAP3K.[7] Environmental stresses, such as osmotic shock and UV radiation, can also activate the JNK pathway, often through the generation of reactive oxygen species (ROS).[6] The activity of the JNK pathway is tightly regulated by phosphatases, which can dephosphorylate and inactivate the kinases at each tier of the cascade.[1]
Downstream Targets and Cellular Outcomes
Once activated, JNKs phosphorylate a plethora of downstream substrates, leading to diverse cellular responses. Key downstream targets include:
-
Transcription Factors: JNKs are well-known for their role in phosphorylating and activating transcription factors such as c-Jun (a component of the AP-1 complex), ATF2, and p53.[1] This leads to changes in gene expression that can promote either cell survival or apoptosis, depending on the cellular context and the duration of the JNK signal.[1]
-
Mitochondrial Proteins: JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins, thereby regulating apoptosis.[3] For example, JNK can phosphorylate and inactivate the anti-apoptotic proteins Bcl-2 and Bcl-xL, while activating pro-apoptotic proteins like Bim and Bad.
-
Cytoskeletal Proteins: JNKs can also phosphorylate cytoskeletal proteins, influencing cell migration and morphology.
The ultimate cellular outcome of JNK activation is highly context-dependent. Transient activation of JNK is often associated with cell survival and proliferation, while sustained activation is a potent inducer of apoptosis.[8]
Role in Disease and Therapeutic Potential
Given its central role in regulating fundamental cellular processes, it is not surprising that dysregulation of the JNK signaling pathway is implicated in a wide range of human diseases.
-
Cancer: The role of JNK in cancer is complex and can be either pro-tumorigenic or anti-tumorigenic depending on the cancer type and the specific JNK isoform involved.[9] In some cancers, JNK activation promotes cell proliferation and survival, while in others, it can induce apoptosis.[8]
-
Neurodegenerative Diseases: JNK signaling, particularly through the JNK3 isoform, is a key mediator of neuronal apoptosis and has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and stroke.[5][10]
-
Inflammatory and Autoimmune Diseases: The JNK pathway plays a crucial role in the production of pro-inflammatory cytokines, and its overactivation is associated with chronic inflammatory conditions such as rheumatoid arthritis.[11]
The critical role of JNK signaling in these diseases has made it an attractive target for therapeutic intervention. Several small molecule inhibitors and peptide inhibitors targeting different components of the JNK pathway have been developed and are in various stages of preclinical and clinical investigation.[11][12]
Quantitative Data on JNK Activation
The following table summarizes the fold-change in JNK activation in response to various stimuli as reported in the literature. This data is intended to provide a comparative overview of the potency of different activators.
| Stimulus | Cell Line | Fold Change in JNK Activation | Reference |
| Anisomycin (5 µM) | Mouse Embryonic Fibroblasts | Not explicitly quantified, but strong activation shown | [13] |
| TNF-α (50 ng/mL) | Neuro-2a cells | ~2-3 fold increase in JNK1 and JNK2/3 phosphorylation | [14] |
| TNF-α (10 ng/mL) | T24 and SNU719 cells | ~2-4 fold increase in JNK phosphorylation | [15] |
Note: The fold change in JNK activation can vary significantly depending on the cell type, stimulus concentration, and the duration of treatment. The data presented here are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the JNK signaling cascade.
Western Blotting for Phospho-JNK and Total JNK
This protocol describes the detection of phosphorylated (activated) JNK and total JNK protein levels in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired stimulus to activate the JNK pathway.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-JNK or anti-total-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To detect total JNK on the same blot, the membrane can be stripped and re-probed with the anti-total-JNK antibody.
-
In Vitro JNK Kinase Assay
This protocol describes a non-radioactive method to measure the kinase activity of immunoprecipitated JNK towards a specific substrate, such as c-Jun.[16][17]
Materials:
-
Cell lysis buffer (as above)
-
Anti-JNK antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 2 mM DTT)
-
Recombinant c-Jun protein (substrate)
-
ATP
-
SDS-PAGE gels and running buffer
-
Anti-phospho-c-Jun (Ser63) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Immunoprecipitation of JNK:
-
Lyse cells as described above.
-
Incubate the cell lysate with an anti-JNK antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the JNK-antibody complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant c-Jun protein and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Perform immunoblotting with an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
siRNA-mediated Knockdown of JNK
Materials:
-
Cultured cells (e.g., HeLa)
-
siRNA targeting JNK1/2/3 and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
Cell Seeding:
-
One day before transfection, seed the cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Analysis of Knockdown:
-
Harvest the cells 48-72 hours post-transfection.
-
Analyze the knockdown efficiency by Western blotting for total JNK protein levels or by qRT-PCR for JNK mRNA levels.
-
Mandatory Visualizations
JNK Signaling Pathway Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 3. paulogentil.com [paulogentil.com]
- 4. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumor necrosis factor alpha-induced activation of c-jun N-terminal kinase is mediated by TRAF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 12. c-Jun N-Terminal Kinase Signaling Inhibitors Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. IP-Kinase Assay [en.bio-protocol.org]
- 17. assaygenie.com [assaygenie.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 20. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
The Role of JNK in Cellular Stress and Apoptosis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs), a critical component of the mitogen-activated protein kinase (MAPK) family, are central regulators of cellular responses to a myriad of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and oxidative stress.[1][2][3] While ubiquitously involved in controlling cell proliferation and differentiation, the JNK signaling pathway is most notably recognized for its pivotal role in orchestrating programmed cell death, or apoptosis.[4] Activation of JNK can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways through a complex network of phosphorylation events targeting transcription factors and mitochondrial proteins.[5] Dysregulation of this pathway is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders, making JNK a key target for therapeutic intervention. This guide provides an in-depth examination of the JNK signaling cascade, its mechanisms in apoptosis, quantitative data on its activation, and detailed experimental protocols for its study.
The Core JNK Signaling Cascade
The JNK pathway operates through a canonical three-tiered kinase module, ensuring signal amplification and specificity from the cell surface to the nucleus or other organelles.[6] This cascade involves a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the terminal MAPK, JNK itself.
Upstream Activation: MAPKKKs and Stress Sensors
A diverse array of environmental and cellular stresses activate the JNK pathway.[7][8] These signals are transduced by over a dozen MAPKKKs, which integrate various upstream signals.[6] Key MAPKKKs include:
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): Activated by cytotoxic stresses like reactive oxygen species (ROS), TNF-α, and endoplasmic reticulum (ER) stress.[5][9][10] ASK1 is essential for sustained JNK activation in response to these stimuli.[9][10]
-
MEKKs (MAPK/ERK Kinase Kinases): MEKK1 was one of the first MAPKKKs identified as an activator of the JNK pathway leading to apoptosis.[5]
-
Mixed-Lineage Kinases (MLKs): This family, including MLK1-3 and DLK, often responds to signals from Rho family GTPases (e.g., Rac, Cdc42) to induce JNK-mediated apoptosis, particularly in neuronal cells.[5][11]
The MAPKK Tier: MKK4 and MKK7
The MAPKKKs phosphorylate and activate two specific MAPKKs: MKK4 (also known as SEK1) and MKK7.[12][13] These dual-specificity kinases are the direct upstream activators of JNK, phosphorylating it on a conserved Threonine-Proline-Tyrosine (TPY) motif (specifically Thr183 and Tyr185) within its activation loop.[3][12]
-
MKK4 and MKK7 exhibit different substrate preferences; MKK7 preferentially phosphorylates the threonine residue, while MKK4 can phosphorylate the tyrosine residue.[12]
-
While each can activate JNK to some degree, their synergistic action is required for maximal JNK activation in response to many stress stimuli.[13][14] The simultaneous disruption of both Mkk4 and Mkk7 genes is necessary to completely block JNK activation by environmental stress.[15]
Scaffold Proteins: Ensuring Signal Fidelity
To maintain specificity and facilitate efficient signal transduction within a crowded intracellular environment, the JNK cascade is organized by scaffold proteins. These proteins bind multiple components of the kinase module, forming a discrete signaling complex.[16][17] The most well-characterized are the JNK-Interacting Proteins (JIPs) , which can simultaneously bind a MAPKKK (like an MLK), MKK7, and JNK, thereby insulating the signaling module and directing it towards specific downstream targets.[16][18]
JNK-Mediated Apoptosis: Key Mechanisms
Activated JNK promotes apoptosis through two primary, often interconnected, routes: direct modulation of mitochondrial proteins and transcriptional upregulation of pro-apoptotic genes.[5]
The Mitochondrial (Intrinsic) Pathway
JNK directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial membrane.[19][20]
-
Inactivation of Anti-Apoptotic Proteins: JNK can phosphorylate and inhibit the protective function of anti-apoptotic members like Bcl-2 and Mcl-1.[5][19][21]
-
Activation of Pro-Apoptotic Proteins: JNK activates "BH3-only" proteins, which are key initiators of apoptosis. It phosphorylates Bim and Bmf, causing their release from sequestration in dynein and myosin V motor complexes.[20][22][23] Once free, these proteins can neutralize anti-apoptotic Bcl-2 members or directly activate the "effector" proteins Bax and Bak.[22][23] JNK also phosphorylates and activates other pro-apoptotic proteins like BAD.[4][11]
-
Mitochondrial Permeabilization: The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and Smac/DIABLO into the cytoplasm.[24][20] This triggers the formation of the apoptosome and subsequent activation of the caspase cascade (caspase-9 and caspase-3).[24][21]
Transcriptional Regulation of Pro-Apoptotic Genes
Upon activation, JNK can translocate to the nucleus where it phosphorylates and modulates the activity of several transcription factors.[5][11]
-
c-Jun/AP-1: The namesake substrate, c-Jun, is a component of the Activator Protein-1 (AP-1) transcription factor. JNK phosphorylates c-Jun on serines 63 and 73, dramatically enhancing its transcriptional activity.[3] AP-1 can then drive the expression of genes involved in apoptosis.
-
p53: JNK can phosphorylate the tumor suppressor p53, which inhibits its degradation and stabilizes its levels, thereby promoting p53-mediated apoptosis.[5][25]
-
Fas Ligand (FasL): A key target gene of JNK-activated transcription factors is FasL.[26][27] Increased expression and cell surface presentation of FasL can trigger the extrinsic apoptosis pathway in an autocrine or paracrine manner by binding to its receptor, Fas (CD95).[26]
Quantitative Insights into JNK Activation
Quantifying the enzymatic activity of JNK is crucial for understanding its role in a given biological context. Studies have measured the fold-increase in JNK activity following activation by its upstream kinases, MKK4 and MKK7.
| JNK Isoform | Activating Kinase(s) | Fold Increase in Vmax (vs. Nonactivated) | Reference |
| JNK3α1 | MKK7 | ~250-fold | [14] |
| JNK3α1 | MKK4 + MKK7 | ~715-fold | [14] |
| JNK1 / JNK2 | MKK4 | More efficient activation vs. MKK7 | [12] |
| JNK1 / JNK2 | MKK7 | Less efficient activation vs. MKK4 | [12] |
Note: The data highlights the synergistic and potent activation of JNK by the combination of MKK4 and MKK7.
Experimental Protocols for Studying JNK Activity and Apoptosis
Investigating the JNK pathway requires a combination of techniques to measure kinase activation, substrate phosphorylation, and the resulting cellular phenotype (apoptosis).
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of a stimulus or inhibitor on the JNK pathway and apoptosis.
Detailed Methodologies
4.2.1 Cell Culture and Treatment
-
Plating: Plate cells (e.g., HeLa, Jurkat, or primary cells) at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Starvation (Optional): For studies involving growth factors, starve cells in serum-free medium for 4-6 hours prior to treatment to reduce basal kinase activity.[28]
-
Inhibitor Pre-treatment (if applicable): Pre-treat cells with a JNK inhibitor (e.g., IQ-1S) or vehicle (DMSO) for 1-2 hours.[28]
-
Stimulation: Activate the JNK pathway by treating cells with a known stimulus (e.g., 25 µg/mL Anisomycin for 30 minutes, UV-C irradiation, or 20 ng/mL TNF-α).[28] Include non-stimulated and vehicle-only controls.
4.2.2 Preparation of Cell Lysates for Western Blotting
-
Harvesting: Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing occasionally.[28]
-
Clarification: Centrifuge the lysate at ~13,000 rpm for 10-15 minutes at 4°C.[29]
-
Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). The lysate can be used immediately or stored at -80°C.
4.2.3 JNK Activity (Kinase) Assay This protocol is based on the immunoprecipitation of JNK followed by a kinase reaction using a recombinant substrate.[29][30][31]
-
Immunoprecipitation (IP):
-
To 200-500 µg of total protein from the cell lysate, add an antibody specific for JNK (e.g., anti-JNK1/2). Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G Sepharose beads and continue rotating for another 1-2 hours at 4°C to capture the antibody-JNK complex.
-
Pellet the beads by centrifugation (~14,000 rpm for 1 min).
-
Wash the beads 2-3 times with ice-cold lysis buffer and then once with Kinase Assay Buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the washed bead pellet in Kinase Assay Buffer.
-
Add the JNK substrate (e.g., recombinant GST-c-Jun or ATF2 protein) and ATP (10 mM).
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Analysis:
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot analysis using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser73) or anti-phospho-ATF2 (Thr71)).[30][31] An increase in the phosphorylated substrate band indicates JNK activity.
-
4.2.4 Western Blot Analysis
-
SDS-PAGE: Load 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
-
Anti-phospho-JNK (Thr183/Tyr185)
-
Anti-total JNK
-
Anti-phospho-c-Jun (Ser63 or Ser73)
-
Anti-total c-Jun
-
Antibodies for apoptotic markers (e.g., Cleaved Caspase-3, PARP).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[28]
Conclusion
The JNK signaling pathway is a fundamental mediator of apoptosis in response to cellular stress. Its activation through a tiered kinase cascade and its pro-apoptotic effects, executed via direct mitochondrial protein regulation and transcriptional control, underscore its importance in maintaining cellular and organismal homeostasis. The intricate regulation of this pathway by scaffold proteins and the specific roles of different upstream kinases provide multiple points for potential therapeutic intervention. For professionals in drug development, a thorough understanding of the JNK network and robust experimental methods to probe its activity are essential for identifying and validating novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. The c-Jun N-terminal kinase pathway and apoptotic signaling (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. mmsl.cz [mmsl.cz]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. youtube.com [youtube.com]
- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]
- 10. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirements for PKC-augmented JNK activation by MKK4/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Non-Redundant Role for Drosophila Mkk4 and Hemipterous/Mkk7 in TAK1-Mediated Activation of JNK | PLOS One [journals.plos.org]
- 14. Activation of JNK3 alpha 1 requires both MKK4 and MKK7: kinetic characterization of in vitro phosphorylated JNK3 alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual <i>Mkk4</i> and <i>Mkk7</i> Gene Deletion in Adult Mouse Causes an Impairment of Hippocampal Immature Granule Cells - ProQuest [proquest.com]
- 16. The role of scaffold proteins in JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of scaffold proteins in JNK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. genesandcancer.com [genesandcancer.com]
- 21. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. journals.asm.org [journals.asm.org]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. benchchem.com [benchchem.com]
- 29. assaygenie.com [assaygenie.com]
- 30. abcam.cn [abcam.cn]
- 31. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on Preliminary Studies of Jnk-1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving Jnk-1-IN-4, a potent inhibitor of c-Jun N-terminal kinase (JNK). This document outlines the core findings, experimental methodologies, and relevant signaling pathways to support further research and development efforts in therapeutic areas such as idiopathic pulmonary fibrosis.
Core Concepts: The JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] This pathway plays a crucial role in regulating diverse cellular processes such as proliferation, apoptosis, and inflammation.[2]
Activation of the JNK pathway involves a three-tiered kinase cascade. Upstream MAPK kinase kinases (MAPKKKs) phosphorylate and activate MAPK kinases (MKKs), specifically MKK4 and MKK7.[3] These MKKs then dually phosphorylate JNK at conserved threonine and tyrosine residues, leading to its activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which is a component of the activator protein-1 (AP-1) transcription factor complex.[1]
Quantitative Data Summary
This compound, also referred to as Compound E1, has demonstrated potent inhibitory activity against JNK isoforms.[4] The following table summarizes the key quantitative data from preliminary in vitro and in vivo studies.
| Parameter | Value | Assay/Model | Reference |
| IC50 JNK-1 | 2.7 nM | In vitro kinase assay | [4] |
| IC50 JNK-2 | 19.0 nM | In vitro kinase assay | [4] |
| IC50 JNK-3 | 9.0 nM | In vitro kinase assay | [4] |
| Bioavailability | 69% | In vivo mouse model | [4] |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound are provided below.
In Vitro JNK Kinase Inhibition Assay
This assay is designed to determine the concentration of this compound required to inhibit 50% of the JNK enzyme activity (IC50).
Principle: The assay measures the phosphorylation of a substrate (e.g., a recombinant c-Jun fragment) by a JNK enzyme in the presence of varying concentrations of the inhibitor. The level of phosphorylation is quantified to determine the inhibitory potency.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM Na₃VO₄.
-
Reagent Preparation:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate, such as GST-tagged c-Jun (amino acids 1-79).
-
ATP stock solution (10 mM).
-
This compound stock solution (e.g., 10 mM in DMSO), serially diluted to the desired concentrations.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add this compound at various concentrations (or vehicle control).
-
Add the JNK enzyme to each well.
-
Initiate the reaction by adding the JNK substrate and ATP (final concentration typically 10-100 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or by resolving the proteins on an SDS-PAGE gel followed by Western blotting with an anti-phospho-c-Jun antibody.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Jun Phosphorylation Assay
This assay assesses the ability of this compound to inhibit JNK activity within a cellular context.
Principle: Cells are treated with this compound and then stimulated to activate the JNK pathway. The level of phosphorylated c-Jun, a direct downstream target of JNK, is measured to determine the inhibitor's cellular efficacy.
Detailed Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or A549 cells) in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
JNK Pathway Stimulation: Induce JNK activation by treating the cells with a stimulus such as anisomycin (B549157) (a protein synthesis inhibitor that activates JNK) or by exposure to UV radiation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Quantify the band intensities and normalize the level of phosphorylated c-Jun to the total c-Jun to determine the extent of inhibition.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This animal model is used to evaluate the anti-fibrotic efficacy of this compound in a disease-relevant context.
Principle: Intratracheal administration of the anti-cancer drug bleomycin (B88199) induces lung injury and subsequent fibrosis in mice, mimicking key aspects of idiopathic pulmonary fibrosis (IPF).[6][7] The therapeutic effect of this compound is assessed by its ability to reduce the extent of fibrosis.
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Drug Administration: Administer this compound or vehicle control to the mice daily via oral gavage, starting from a specified day post-bleomycin instillation (e.g., day 7 or day 14) to model therapeutic intervention.
-
Endpoint Analysis: At a predetermined time point (e.g., day 21 or day 28), euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assessment of Fibrosis:
-
Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Hydroxyproline (B1673980) Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of collagen.
-
Gene Expression Analysis: Extract RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as collagen type I (Col1a1), alpha-smooth muscle actin (α-SMA), and fibronectin.
-
BALF Analysis: Analyze the BALF for total and differential cell counts and protein concentration as markers of inflammation and lung injury.
-
Conclusion
The preliminary data on this compound indicate that it is a potent and selective inhibitor of JNK1 with promising anti-fibrotic properties in a preclinical model of idiopathic pulmonary fibrosis. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the mechanism of action and therapeutic potential of this compound. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term efficacy and safety studies.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
Jnk-1-IN-4: A Deep Dive into its Cellular Effects and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in a myriad of cellular processes including inflammation, apoptosis, cell differentiation, and proliferation.[1] Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, making it an attractive target for therapeutic intervention. Jnk-1-IN-4 is a potent inhibitor of JNK, demonstrating significant potential in preclinical research. This document provides a comprehensive overview of the cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits a potent and selective inhibitory profile against JNK isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined in biochemical assays.
| Target | IC50 (nM) |
| JNK-1 | 2.7 |
| JNK-2 | 19.0 |
| JNK-3 | 9.0 |
This data highlights the strong inhibitory effect of this compound, particularly against JNK-1.
Cellular Effects and Mechanism of Action
This compound exerts its cellular effects by directly inhibiting the kinase activity of JNKs. This inhibition prevents the phosphorylation of downstream substrates, most notably the transcription factor c-Jun.[2] The phosphorylation of c-Jun on serine residues 63 and 73 is a critical step for its activation and subsequent regulation of gene expression.[2]
Key observed cellular effects of this compound include:
-
Inhibition of c-Jun Phosphorylation: By blocking JNK activity, this compound effectively reduces the levels of phosphorylated c-Jun within the cell. This has been observed in various cell-based assays and is a primary indicator of the compound's target engagement.
-
Modulation of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reduce the expression of proteins that are markers for EMT, such as fibronectin and alpha-smooth muscle actin (α-SMA), when induced by transforming growth factor-beta 1 (TGF-β1). EMT is a cellular process implicated in fibrosis and cancer metastasis.[3][4]
-
Anti-Fibrotic Activity: In preclinical models, this compound has demonstrated anti-fibrotic effects. Specifically, it has shown efficacy in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis. This suggests its potential as a therapeutic agent for fibrotic diseases.
Below is a diagram illustrating the JNK signaling pathway and the inhibitory action of this compound.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the study of this compound. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro JNK Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of JNK isoforms.
-
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
JNK substrate (e.g., biotinylated-c-Jun peptide).
-
ATP.
-
This compound (in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the JNK enzyme and the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Western Blotting for Phospho-c-Jun and EMT Markers
This technique is used to detect changes in protein levels and phosphorylation status in cells treated with this compound.
-
Materials:
-
Cell line of interest (e.g., A549, HeLa).
-
Cell culture medium and supplements.
-
TGF-β1.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-fibronectin, anti-α-SMA, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 to induce EMT and c-Jun phosphorylation.
-
After the desired incubation period, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is used to evaluate the anti-fibrotic efficacy of this compound.
-
Materials:
-
C57BL/6 mice (or other suitable strain).
-
Bleomycin (B88199) sulfate.
-
This compound formulation for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline).
-
Anesthesia.
-
Equipment for intratracheal instillation.
-
Materials for tissue collection and processing (histology, hydroxyproline (B1673980) assay).
-
-
Procedure:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.[6][7][8] Control animals receive saline.
-
Administer this compound or vehicle to the mice daily (or as per the determined pharmacokinetic profile) starting from a specific day post-bleomycin instillation.
-
Monitor the body weight and general health of the animals.
-
At the end of the study (e.g., day 14 or 21), euthanize the mice and collect the lungs.
-
One lung lobe can be fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen).
-
The remaining lung tissue can be homogenized for a hydroxyproline assay to quantify collagen content.
-
Compare the extent of fibrosis between the vehicle-treated and this compound-treated groups.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a JNK inhibitor like this compound.
Caption: A generalized experimental workflow for evaluating a JNK inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the JNK signaling pathway. Its ability to suppress c-Jun phosphorylation and mitigate pro-fibrotic cellular processes like EMT underscores its therapeutic potential, particularly in the context of fibrotic diseases. The provided data and representative protocols offer a foundational guide for researchers and drug development professionals interested in further exploring the cellular effects and preclinical efficacy of this compound and similar molecules. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of disease models is warranted to fully elucidate its clinical promise.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained JNK Activity Promotes Epithelial-Mesenchymal Transition, Invasion, and Survival of Breast Cancer Cells by Regulating ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease | PLOS One [journals.plos.org]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for JNK-1-IN-4 in p-JNK Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is activated by various extracellular stimuli, including environmental stress and inflammatory cytokines.[2][3] This pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and differentiation.[4][5] JNK-1-IN-4 is a potent inhibitor of JNK-1, JNK-2, and JNK-3 with IC50 values of 2.7 nM, 19.0 nM, and 9.0 nM, respectively.[6] It functions by inhibiting the phosphorylation of downstream targets like c-Jun.[6] This document provides a detailed protocol for utilizing this compound in Western blot analysis to assess the phosphorylation status of JNK (p-JNK).
JNK Signaling Pathway
The JNK signaling cascade is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs).[2] These MAPKKKs then phosphorylate and activate MAP kinase kinases (MKK4 and MKK7), which in turn dually phosphorylate JNK at threonine and tyrosine residues (Thr183/Tyr185) for its activation.[3][7] Activated JNK can then translocate to the nucleus to regulate the activity of several transcription factors, including c-Jun, which is a key component of the AP-1 transcription factor complex.[4][8]
Caption: The JNK signaling pathway is activated by stress, leading to cellular responses.
Experimental Protocol: Western Blot for p-JNK
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated JNK (p-JNK).
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (MedChemExpress, HY-108323 or equivalent)[6]
-
JNK pathway activator (e.g., Anisomycin, UV radiation)[7][9]
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 4-6 hours before treatment.[9]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[9]
-
Induce JNK phosphorylation by treating cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes).[9] Include a non-stimulated control group.
-
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[9]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[9]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.[9]
-
Run the gel until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[12][13] For phospho-proteins, 5% BSA in TBST is often recommended.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against p-JNK (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Detection and Analysis:
Western Blot Workflow
Caption: Workflow for Western blot analysis of p-JNK after this compound treatment.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The table should include the different treatment groups and the normalized p-JNK levels.
| Treatment Group | This compound Conc. | Stimulant | Normalized p-JNK / Total JNK Ratio (Mean ± SD) |
| Untreated Control | 0 µM | None | Insert Data |
| Stimulated Control | 0 µM | Anisomycin | Insert Data |
| This compound (Low) | 0.1 µM | Anisomycin | Insert Data |
| This compound (Mid) | 1 µM | Anisomycin | Insert Data |
| This compound (High) | 10 µM | Anisomycin | Insert Data |
References
- 1. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. paulogentil.com [paulogentil.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for JNK-IN-4 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of JNK-IN-4, a potent c-Jun N-terminal kinase (JNK) inhibitor, in preclinical mouse models of organ fibrosis. JNK-IN-4 demonstrates high selectivity for JNK1 (IC50 = 2.7 nM) over JNK2 (IC50 = 19.0 nM) and JNK3 (IC50 = 9.0 nM), making it a valuable tool for investigating the specific role of JNK1 in fibrogenesis.[1] The JNK signaling pathway is a critical mediator in the pathogenesis of fibrosis, involving processes such as inflammation, fibroblast activation, and extracellular matrix deposition.[2][3] Inhibition of this pathway, particularly the JNK1 isoform, has shown significant anti-fibrotic effects in various animal models.[4][5] While specific in vivo dosage and quantitative efficacy data for JNK-IN-4 in fibrosis models are not extensively documented in publicly available literature, this document outlines detailed protocols for inducing fibrosis in mouse models of the lung, liver, and kidney, and provides recommended procedures for the administration and evaluation of JNK-IN-4 based on its known characteristics and data from other JNK inhibitors.
Mechanism of Action of JNK in Fibrosis
c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases that play a pivotal role in the cellular response to a variety of stimuli, including inflammatory cytokines, reactive oxygen species (ROS), and growth factors, all of which are implicated in the development of fibrosis.[2][6] The activation of the JNK signaling cascade, particularly the JNK1 isoform, is a key event in the progression of fibrotic diseases in multiple organs.
Key Roles of JNK Signaling in Fibrosis:
-
Myofibroblast Activation: JNK signaling is crucial for the activation of hepatic stellate cells (HSCs) and other fibroblast precursors into collagen-producing myofibroblasts. This is a central process in the development of liver fibrosis.[3]
-
Epithelial-Mesenchymal Transition (EMT): JNK1 is a key regulator of TGF-β1-induced EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population and fibrosis.[4] JNK-IN-4 has been shown to reduce the expression of EMT marker proteins like fibronectin and α-SMA.[1]
-
Inflammation and Cytokine Production: The JNK pathway is involved in the production of pro-inflammatory and pro-fibrotic cytokines and chemokines, which recruit and activate inflammatory cells to the site of injury, further perpetuating the fibrotic response.[2]
-
Crosstalk with Pro-fibrotic Pathways: JNK signaling interacts with and enhances other major pro-fibrotic pathways, most notably the TGF-β/SMAD pathway. JNK can directly phosphorylate SMAD3, augmenting the transcription of pro-fibrotic genes.[7][8]
The diagram below illustrates the central role of the JNK signaling pathway in the progression of fibrosis.
Quantitative Data on JNK Inhibition in Mouse Fibrosis Models
Table 1: Efficacy of JNK Inhibitor (SP600125) in CCl₄-Induced Liver Fibrosis in Mice
| Parameter | Control (Vehicle) | JNK Inhibitor (SP600125) | Percent Reduction | Reference |
| Sirius Red Staining (% area) | 5.8 ± 0.7 | 3.1 ± 0.4 | ~47% | [9] |
| Hydroxyproline (B1673980) (µg/g liver) | 150 ± 20 | 90 ± 15 | ~40% | [9] |
| α-SMA Expression (relative) | High | Significantly Reduced | - | [9] |
Table 2: Efficacy of JNK Inhibitor (CC-930) in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Control (Vehicle) | JNK Inhibitor (CC-930) | Percent Reduction | Reference |
| Collagen 1A1 Gene Expression | High | Attenuated | - | [10] |
| Peribronchiolar Collagen | High | Attenuated | - | [10] |
| MMP-7 Expression (serum) | High | Attenuated | - | [10] |
Experimental Protocols
The following are detailed protocols for inducing fibrosis in mouse models and suggested experimental designs for evaluating the efficacy of JNK-IN-4.
Formulation and Administration of JNK-IN-4
A critical step for in vivo studies is the appropriate formulation of the inhibitor. While specific solubility data for JNK-IN-4 should be empirically determined, a common vehicle for JNK inhibitors for intraperitoneal (IP) injection is a mixture of DMSO, Tween-80, and saline. For oral administration (p.o.), a suspension in a suitable buffer like sodium citrate (B86180) may be appropriate.
Example Vehicle for Intraperitoneal (IP) Injection:
-
10% DMSO
-
10% Tween-80
-
80% Saline
Procedure:
-
Dissolve JNK-IN-4 in DMSO to create a stock solution.
-
Add Tween-80 and mix thoroughly.
-
Add saline to the final volume and mix until a clear solution is formed.
-
Administer the freshly prepared solution to the animals.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common model for idiopathic pulmonary fibrosis and is relevant as JNK-IN-4 has been shown to have effects in this model.[1]
Protocol:
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Fibrosis Induction: On day 0, anesthetize mice and administer a single dose of bleomycin sulfate (B86663) (1.5-3 U/kg) in 50 µL of sterile saline via intratracheal instillation.[7][8][11][12] Control animals receive sterile saline.
-
Treatment:
-
Prophylactic Regimen: Begin daily administration of JNK-IN-4 or vehicle on day 1 and continue until day 21. The exact dose of JNK-IN-4 should be determined by dose-ranging studies, but a starting point could be in the range of 10-50 mg/kg, based on other small molecule kinase inhibitors.
-
Therapeutic Regimen: To model treatment of existing fibrosis, begin administration of JNK-IN-4 or vehicle on day 7 or 14 post-bleomycin and continue until day 21.
-
-
Efficacy Assessment (Day 21):
-
Histology: Harvest lungs and fix in formalin. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize a portion of the lung for a hydroxyproline assay to quantify total collagen content.
-
Gene and Protein Expression: Snap-freeze lung tissue for qRT-PCR analysis of fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Tgfb1) and Western blot analysis to confirm target engagement (e.g., phosphorylation of c-Jun).
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This is a widely used toxicant-induced model of liver fibrosis.
Protocol:
-
Animals: Male Swiss Webster or C57BL/6 mice (8-10 weeks old).
-
Fibrosis Induction: Administer CCl₄ (diluted 1:4 to 1:9 in corn oil or olive oil) via intraperitoneal injection at a dose of 0.5-1.0 mL/kg body weight, two to three times a week for 4-8 weeks.[13][14][15][16] Control animals receive the oil vehicle only.
-
Treatment:
-
Prophylactic Regimen: Co-administer JNK-IN-4 or vehicle daily throughout the CCl₄ treatment period.
-
Therapeutic Regimen: Induce fibrosis for 4 weeks with CCl₄, then begin daily administration of JNK-IN-4 or vehicle for the remaining 4 weeks of CCl₄ treatment.
-
-
Efficacy Assessment (at the end of the study):
-
Serum Analysis: Collect blood to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histology: Harvest the liver and fix in formalin. Stain paraffin-embedded sections with H&E and Sirius Red to visualize liver architecture and collagen deposition.
-
Biochemical Analysis: Determine hepatic hydroxyproline content.
-
Gene and Protein Expression: Analyze liver homogenates for the expression of fibrotic genes (Col1a1, Acta2, Timp1) and for p-c-Jun levels by Western blot.
-
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis Model
The UUO model induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Fibrosis Induction: On day 0, anesthetize the mice and, through a flank incision, expose and ligate the left ureter at two points using a non-absorbable suture.[2][3][6] The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Treatment: Begin daily administration of JNK-IN-4 or vehicle immediately after surgery and continue for the duration of the experiment (typically 7 or 14 days).
-
Efficacy Assessment (Day 7 or 14):
-
Histology: Harvest both the obstructed and contralateral kidneys. Fix in formalin and prepare sections for H&E and Masson's trichrome or Sirius Red staining to assess tubular injury and interstitial fibrosis.
-
Immunohistochemistry: Stain kidney sections for α-SMA and fibronectin to identify myofibroblasts and matrix deposition.
-
Gene and Protein Expression: Analyze kidney cortex homogenates for changes in fibrotic gene expression (Col1a1, Tgfb1, Acta2) and for the phosphorylation status of JNK and SMAD pathway components (p-c-Jun, p-SMAD3).
-
Conclusion
JNK-IN-4 is a promising tool for investigating the role of JNK1 in the pathogenesis of fibrosis. Its high potency and selectivity for JNK1, coupled with favorable pharmacokinetic properties, make it a suitable candidate for in vivo studies. The protocols outlined in these application notes provide a robust framework for researchers to design and execute preclinical studies to evaluate the anti-fibrotic potential of JNK-IN-4 in mouse models of lung, liver, and kidney fibrosis. Due to the current lack of specific dosage and efficacy data for JNK-IN-4 in the public domain, careful dose-response studies are recommended to determine the optimal therapeutic window for this compound in each fibrosis model.
References
- 1. atsjournals.org [atsjournals.org]
- 2. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway epithelial specific deletion of Jun-N-terminal kinase 1 attenuates pulmonary fibrosis in two independent mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK1 from Hematopoietic Cells Mediates Progression from Hepatic Steatosis to Steatohepatitis and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JNK Signaling Pathway in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The JNK Signaling Pathway in Renal Fibrosis [frontiersin.org]
- 9. The role of JNK signaling pathway in organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7504509B2 - Compounds and methods for development of Ret modulators - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The role of JNK signaling pathway in organ fibrosis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for JNK-1-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-1-IN-4 is a potent inhibitor of c-Jun N-terminal kinases (JNK), demonstrating inhibitory activity against JNK-1, JNK-2, and JNK-3.[1] This small molecule has been shown to inhibit the phosphorylation of the downstream JNK substrate, c-Jun, and to reduce the expression of proteins associated with the epithelial-to-mesenchymal transition (EMT), such as fibronectin and α-smooth muscle actin (α-SMA), induced by transforming growth factor-beta 1 (TGF-β1).[1] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell differentiation, making JNK inhibitors like this compound valuable tools for research in cancer, immunology, and neurodegenerative diseases.[2][3][]
These application notes provide an overview of this compound and detailed protocols for its use in common cell culture experiments.
Mechanism of Action
The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by stress stimuli such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. This activation occurs through a phosphorylation cascade involving MAP kinase kinases (MKK4 and MKK7). Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, leading to the regulation of gene expression involved in cellular responses like apoptosis, inflammation, and cell survival. This compound exerts its effects by inhibiting the kinase activity of JNK isoforms, thereby blocking these downstream signaling events.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and provide a comparative dosage overview with other common JNK inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JNK-1 | 2.7[1] |
| JNK-2 | 19.0[1] |
| JNK-3 | 9.0[1] |
Table 2: Recommended Starting Concentrations for JNK Inhibitors in Cell Culture
| Inhibitor | Cell Line Examples | Typical Concentration Range | Reference |
| This compound | Various | 10 nM - 1 µM (Optimization Recommended) | N/A |
| SP600125 | Ovarian Cancer Cells | 25 - 30 µM (IC₅₀) | [5] |
| RMF-EG Cells | 10 µM | [6] | |
| Tetraploid Colon Cancer Cells | 30 µM | [7] | |
| AS601245 (JNK inhibitor V) | SH-SY5Y Neuroblastoma Cells | 0.1 - 100 µM | [8] |
| WBZ_4 | Ovarian Cancer Cells | 7.5 - 15 µM (IC₅₀) | [5] |
Note: The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Phospho-JNK and Downstream Targets
This protocol is for detecting the phosphorylation status of JNK and the expression of its downstream targets.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
JNK activator (e.g., Anisomycin, UV irradiation, or TGF-β1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, anti-fibronectin, anti-α-SMA, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to reach 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., TGF-β1 at 5 ng/mL) for the appropriate duration (e.g., 30 minutes for JNK phosphorylation, 24-72 hours for EMT marker expression).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein where applicable.
-
JNK Kinase Assay
This assay measures the enzymatic activity of JNK.
Materials:
-
Cell lysates prepared as in the Western Blot protocol
-
Anti-JNK antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant JNK substrate (e.g., GST-c-Jun)
-
ATP
-
(Optional) [γ-³²P]ATP for radioactive detection
-
SDS-PAGE and Western blotting reagents or scintillation counter
Protocol (Non-Radioactive):
-
Immunoprecipitation of JNK:
-
Incubate cell lysates with an anti-JNK antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-JNK complex.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the recombinant JNK substrate (e.g., GST-c-Jun) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection:
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant by Western blotting using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun).
-
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the cell culture medium to avoid precipitation.
-
Toxicity: High concentrations of this compound or the DMSO vehicle may be toxic to cells. Always include a vehicle control and perform a dose-response curve to find the optimal, non-toxic working concentration.
-
Inhibitor Specificity: While this compound is a potent JNK inhibitor, it is advisable to confirm the observed effects by using another JNK inhibitor with a different chemical structure or by using genetic approaches like siRNA-mediated knockdown of JNK.
-
Duration of Treatment: The optimal treatment time can vary. Short-term treatments (minutes to hours) are typically sufficient for observing changes in protein phosphorylation, while longer treatments (hours to days) may be necessary to see effects on gene expression, cell viability, or EMT.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the JNK signaling pathway in their specific cellular models.
References
Application Notes for JNK-1-IN-4: A Potent Inhibitor for JNK Studies in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1][2][3] The JNK signaling pathway is involved in the regulation of numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3][4] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7] JNK-1-IN-4 is a potent inhibitor of JNK, demonstrating significant activity against JNK-1, JNK-2, and JNK-3 isoforms.[8] Its ability to inhibit the phosphorylation of the downstream target c-Jun makes it a valuable tool for investigating the physiological and pathological roles of the JNK signaling cascade in primary cells.[8]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JNK isoforms. By binding to the ATP-binding pocket, it prevents the phosphorylation of JNK substrates, most notably the transcription factor c-Jun.[8][9] The phosphorylation of c-Jun at residues Ser63 and Ser73 is a critical step for the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in various cellular responses.[10] this compound effectively blocks this downstream signaling event, thereby modulating gene expression and impacting processes like cell proliferation and apoptosis.[8]
Quantitative Data for this compound
The inhibitory activity of this compound against the three JNK isoforms has been characterized by determining its half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) |
| JNK-1 | 2.7[8] |
| JNK-2 | 19.0[8] |
| JNK-3 | 9.0[8] |
Table 1: In vitro inhibitory activity of this compound against JNK isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
JNK Signaling Pathway and Inhibition by this compound
The JNK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli.[11][12][13] These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7).[11][13][14] Activated MKK4/7 then phosphorylate JNK on threonine and tyrosine residues within its activation loop.[15] Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun, leading to changes in gene expression.[4]
Protocols for JNK Inhibition in Primary Cells
Reagent Preparation and Storage
-
This compound Stock Solution:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, follow the supplier's instructions for the amount of DMSO to add to a specific vial size.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in primary cells.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 3. anygenes.com [anygenes.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. paulogentil.com [paulogentil.com]
- 14. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Jnk-1-IN-4 Luciferase Reporter Assay: Application Notes and Protocols for Measuring JNK Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a crucial role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and heat shock.[1][2] Dysregulation of the JNK pathway is implicated in numerous diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of specific JNK inhibitors is of significant interest for therapeutic intervention.
Jnk-1-IN-4 is a potent and selective inhibitor of JNK isoforms.[3] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on the JNK signaling pathway. The assay relies on the activation of the transcription factor AP-1 (Activator Protein-1), a downstream target of JNK. Activated JNK phosphorylates c-Jun, a key component of the AP-1 complex.[4] The activated AP-1 then binds to its specific response element in the promoter region of a reporter gene, driving the expression of luciferase. By measuring the luminescence produced, the activity of the JNK/AP-1 pathway can be quantified.
Principle of the Assay
This assay employs a cell-based system where cells are co-transfected with an AP-1 luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization). Upon stimulation of the JNK pathway (e.g., with Phorbol 12-Myristate 13-Acetate - PMA or Tumor Necrosis Factor-alpha - TNF-α), activated JNK phosphorylates and activates c-Jun, leading to the formation of the AP-1 transcription factor. AP-1 then drives the expression of firefly luciferase. In the presence of a JNK inhibitor like this compound, this cascade is disrupted, resulting in a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal.
Data Presentation
The inhibitory activity of this compound on JNK isoforms has been determined using biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for JNK1, JNK2, and JNK3.
| Kinase Target | IC50 (nM) |
| JNK1 | 2.7 |
| JNK2 | 19.0 |
| JNK3 | 9.0 |
| Data sourced from MedchemExpress[3] |
The following table provides representative data from a cellular AP-1 luciferase reporter assay designed to measure the potency of this compound in a cellular context. HEK293 cells were transiently co-transfected with an AP-1 luciferase reporter and a Renilla luciferase control vector. Cells were pre-incubated with varying concentrations of this compound for 1 hour before stimulation with PMA (20 ng/mL) for 6 hours.
| This compound Concentration (nM) | Average Firefly Luciferase Activity (RLU) | Average Renilla Luciferase Activity (RLU) | Normalized AP-1 Activity (%) | % Inhibition |
| 0 (PMA only) | 1,500,000 | 50,000 | 100 | 0 |
| 1 | 1,275,000 | 51,000 | 83.3 | 16.7 |
| 10 | 825,000 | 49,500 | 55.6 | 44.4 |
| 50 | 450,000 | 50,500 | 29.7 | 70.3 |
| 100 | 225,000 | 49,000 | 15.3 | 84.7 |
| 500 | 75,000 | 50,000 | 5.0 | 95.0 |
| 1000 | 45,000 | 49,500 | 3.0 | 97.0 |
| RLU: Relative Light Units. This data is representative and may vary depending on experimental conditions. |
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
AP-1 Luciferase Reporter Vector (containing multiple AP-1 binding sites upstream of a minimal promoter driving firefly luciferase)[5][6]
-
Renilla Luciferase Control Vector (e.g., pRL-TK)
-
Transfection Reagent (e.g., Lipofectamine 2000)
-
This compound (stock solution in DMSO)
-
PMA or TNF-α (stock solution in DMSO or sterile water, respectively)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 1.5 - 2.0 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture in 25 µL of Opti-MEM I containing 100 ng of the AP-1 luciferase reporter vector and 10 ng of the Renilla luciferase control vector.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM I and incubate for 5 minutes at room temperature.
-
Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 50 µL of the transfection complex to each well containing cells and medium. Gently rock the plate to ensure even distribution. Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
This compound Treatment and Pathway Stimulation
-
Inhibitor Preparation: Prepare serial dilutions of this compound in serum-free DMEM or Opti-MEM I. Ensure the final DMSO concentration does not exceed 0.5% in the assay wells.
-
Inhibitor Incubation: After 24 hours of transfection, carefully remove the medium from the wells and replace it with 90 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour at 37°C.
-
Pathway Stimulation: Prepare a working solution of PMA (e.g., 200 ng/mL) or TNF-α (e.g., 100 ng/mL) in serum-free medium. Add 10 µL of the stimulant to each well (for a final concentration of 20 ng/mL PMA or 10 ng/mL TNF-α), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
Cell Lysis: After the incubation period, remove the medium and wash the cells once with 100 µL of PBS. Add 20-50 µL of passive lysis buffer (from the Dual-Luciferase Reporter Assay System) to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain the normalized relative light units (RLU).
-
Calculation of % Inhibition:
-
Determine the average normalized RLU for the stimulated control (PMA/TNF-α only) and the unstimulated control.
-
Subtract the average unstimulated control RLU from all other values.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Normalized RLU of treated sample / Normalized RLU of stimulated control)) * 100
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
JNK Signaling Pathway
Caption: JNK signaling pathway leading to AP-1 activation.
Experimental Workflow
Caption: Workflow for the this compound luciferase reporter assay.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. westbioscience.com [westbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Jnk-1-IN-4 Treatment in A375 and HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated effects and experimental protocols for the use of Jnk-1-IN-4, a potent JNK inhibitor, in A375 human melanoma and HeLa human cervical cancer cell lines. The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including proliferation, apoptosis, and stress responses.[1][2][3] Its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the cellular context.[3][4] this compound is a selective inhibitor of JNK1, JNK2, and JNK3 with IC50 values of 2.7 nM, 19.0 nM, and 9.0 nM, respectively, and it functions by inhibiting the phosphorylation of the downstream effector c-Jun.[5]
Mechanism of Action and Expected Effects
The JNK signaling cascade is activated by various stress stimuli, leading to the activation of downstream transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis and cell survival.[2][6] By inhibiting JNK, this compound is expected to modulate these processes. In cancer cells, where the JNK pathway is often dysregulated, its inhibition can lead to decreased proliferation and increased apoptosis.[4][7]
In A375 (Melanoma) Cells: The JNK pathway has been implicated in melanoma cell proliferation and survival.[8][9][10] Therefore, treatment with this compound is hypothesized to:
-
Induce apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins like BAD and BIM, and by inhibiting the expression of anti-apoptotic proteins.[7][11]
-
Decrease cell viability and proliferation.
-
Suppress the expression of downstream targets of the JNK pathway.
In HeLa (Cervical Cancer) Cells: JNK signaling in HeLa cells is involved in cell cycle progression, mitosis, and apoptosis.[7][12] Inhibition of JNK with this compound is anticipated to:
-
Induce G2/M cell cycle arrest and potentially lead to endoreduplication.[12]
-
Promote apoptosis through the activation of caspases.[12][13]
-
Reduce overall cell viability.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to evaluate the efficacy of this compound in A375 and HeLa cells.
Table 1: Cell Viability (MTT Assay) after 48h Treatment with this compound
| Cell Line | This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| A375 | 0 (Control) | 100 ± 4.5 |
| 10 | 85 ± 5.1 | |
| 50 | 62 ± 3.8 | |
| 100 | 41 ± 4.2 | |
| 200 | 25 ± 3.1 | |
| HeLa | 0 (Control) | 100 ± 5.2 |
| 10 | 90 ± 4.8 | |
| 50 | 71 ± 4.1 | |
| 100 | 53 ± 3.9 | |
| 200 | 34 ± 3.5 |
Table 2: Apoptosis Rate (Annexin V-FITC/PI Staining) after 48h Treatment
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| A375 | 0 (Control) | 5.2 ± 1.1 |
| 100 | 28.7 ± 2.5 | |
| 200 | 45.3 ± 3.2 | |
| HeLa | 0 (Control) | 4.8 ± 0.9 |
| 100 | 35.1 ± 2.8 | |
| 200 | 52.6 ± 3.7 |
Table 3: Relative Protein Expression (Western Blot) after 24h Treatment with 100 nM this compound
| Cell Line | Protein | Relative Expression (Fold Change vs. Control) |
| A375 | p-JNK (Thr183/Tyr185) | 0.21 |
| p-c-Jun (Ser63) | 0.15 | |
| Cleaved Caspase-3 | 3.8 | |
| Bcl-2 | 0.45 | |
| HeLa | p-JNK (Thr183/Tyr185) | 0.18 |
| p-c-Jun (Ser63) | 0.11 | |
| Cleaved Caspase-3 | 4.2 | |
| Cyclin B1 | 0.35 |
Experimental Protocols
Cell Culture
-
A375 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HeLa Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound (e.g., 0, 100, 200 nM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Seed 1 x 10⁶ cells in a 10 cm dish and allow them to adhere.
-
Treat the cells with this compound (e.g., 100 nM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Cyclin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: JNK signaling pathway and the inhibitory action of this compound.
References
- 1. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. anygenes.com [anygenes.com]
- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theaflavin Induces Apoptosis of A375 Human Melanoma Cells and Inhibits Tumor Growth in Xenograft Zebrafishes Through P53- and JNK-Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Theaflavin Induces Apoptosis of A375 Human Melanoma Cells and Inhibits Tumor Growth in Xenograft Zebrafishes Through P53- and JNK-Related Mechanism [frontiersin.org]
- 11. [PDF] Role of JNK activation in apoptosis: A double-edged sword | Semantic Scholar [semanticscholar.org]
- 12. Effect of SP600125 on the mitotic spindle in HeLa Cells, leading to mitotic arrest, endoreduplication and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effect of Jnk-1-IN-4 on c-Jun Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol to investigate the inhibitory effect of Jnk-1-IN-4 on the c-Jun N-terminal kinase (JNK) signaling pathway, specifically focusing on the expression of the transcription factor c-Jun. JNKs are key regulators in cellular responses to stress, and their downstream target, c-Jun, is critically involved in apoptosis, inflammation, and cell proliferation.[1] this compound is a potent inhibitor of JNK-1, JNK-2, and JNK-3 with IC50 values of 2.7 nM, 19.0 nM, and 9.0 nM, respectively, and has been shown to inhibit the phosphorylation of c-Jun.[1] These protocols offer detailed methodologies for cell culture and treatment, assessment of c-Jun protein levels and phosphorylation status via Western blotting, and analysis of c-Jun mRNA expression using quantitative PCR (qPCR).
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] Once activated, JNKs phosphorylate a range of substrates, with the transcription factor c-Jun being a prominent target. The phosphorylation of c-Jun on serine residues 63 and 73 within its transactivation domain enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular processes. Dysregulation of the JNK/c-Jun pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a significant target for therapeutic intervention.[2]
This compound is a small molecule inhibitor designed to target JNKs. Understanding its efficacy in modulating the JNK signaling cascade is crucial for its development as a potential therapeutic agent. This application note provides detailed experimental procedures to quantify the effect of this compound on both the protein and mRNA expression levels of c-Jun in a cellular context.
Signaling Pathway and Experimental Workflow
The JNK signaling pathway is a multi-tiered cascade that culminates in the activation of transcription factors like c-Jun. The workflow to assess the inhibitory effect of this compound on this pathway involves cell culture, treatment with the inhibitor, and subsequent analysis of c-Jun expression at both the protein and mRNA levels.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection : Choose a suitable cell line known to have an active JNK signaling pathway or one that can be stimulated to activate the pathway (e.g., HeLa, HEK293, or a cancer cell line of interest).
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 10 µM (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Treatment :
-
Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
(Optional) Include a positive control for JNK activation, such as treatment with anisomycin (B549157) or UV irradiation, to confirm pathway activity.
-
Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
-
Western Blot Analysis of c-Jun and Phospho-c-Jun
This protocol allows for the assessment of total c-Jun protein levels and its phosphorylation status, a direct indicator of JNK activity.
-
Cell Lysis :
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis :
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun and total c-Jun band intensities to the loading control.
-
Quantitative PCR (qPCR) Analysis of c-Jun mRNA Expression
This protocol is used to determine if this compound affects the transcription of the c-Jun gene.
-
RNA Extraction :
-
Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture well using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis :
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) for each sample using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR :
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for c-Jun and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTC) to check for contamination.
-
-
Data Analysis :
-
Determine the quantification cycle (Cq) values for c-Jun and the reference gene in each sample.
-
Calculate the relative expression of c-Jun mRNA using the ΔΔCq method. Normalize the Cq value of c-Jun to the reference gene (ΔCq) and then normalize to the vehicle control (ΔΔCq).
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
Data Presentation
The quantitative data obtained from Western blot densitometry and qPCR should be summarized in tables for clear comparison.
Table 1: Effect of this compound on c-Jun and Phospho-c-Jun Protein Levels
| Treatment Concentration | Normalized p-c-Jun/c-Jun Ratio (Fold Change vs. Control) | Normalized Total c-Jun/Loading Control (Fold Change vs. Control) |
| Vehicle Control (0 µM) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 10 nM this compound | 0.85 ± 0.10 | 0.98 ± 0.08 |
| 100 nM this compound | 0.42 ± 0.07 | 0.95 ± 0.11 |
| 1 µM this compound | 0.15 ± 0.04 | 0.92 ± 0.06 |
| 10 µM this compound | 0.05 ± 0.02 | 0.89 ± 0.07 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Effect of this compound on c-Jun mRNA Expression
| Treatment Concentration | Relative c-Jun mRNA Expression (Fold Change vs. Control) |
| Vehicle Control (0 µM) | 1.00 ± 0.15 |
| 10 nM this compound | 0.95 ± 0.12 |
| 100 nM this compound | 0.88 ± 0.10 |
| 1 µM this compound | 0.82 ± 0.09 |
| 10 µM this compound | 0.75 ± 0.08 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the inhibitory effects of this compound on the JNK/c-Jun signaling pathway. By employing Western blotting and qPCR, researchers can obtain quantitative data on the modulation of c-Jun at both the protein and transcriptional levels. These methods are essential for characterizing the mechanism of action of this compound and for its preclinical evaluation as a potential therapeutic agent.
References
Application Notes and Protocols for JNK-1-IN-4 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key regulators of neuronal apoptosis and have been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2] The sustained activation of the JNK signaling pathway is associated with synaptic dysfunction, neuronal cell death, and neuroinflammation, making it a promising therapeutic target.[3][4] JNK-1-IN-4 is a potent and selective inhibitor of JNK isoforms, demonstrating significant potential for studying and potentially treating neurodegenerative disorders.[1] These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo models of neurodegenerative disease.
This compound: A Profile
This compound is a small molecule inhibitor with high affinity for JNK-1, JNK-2, and JNK-3. Its inhibitory activity and pharmacokinetic properties make it a valuable tool for investigating the role of the JNK pathway in disease models.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (JNK-1) | 2.7 nM | [1] |
| IC50 (JNK-2) | 19.0 nM | [1] |
| IC50 (JNK-3) | 9.0 nM | [1] |
| Bioavailability (in mice) | 69% | [1] |
Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various cellular stressors implicated in neurodegeneration, such as oxidative stress, neurotoxins, and inflammatory cytokines. Activation of this pathway ultimately leads to the phosphorylation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis and inflammation.
Caption: JNK Signaling Pathway in Neurodegeneration.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common neurodegenerative disease models. Researchers should optimize concentrations and incubation times for their specific experimental setup.
In Vitro Model: Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
This protocol describes the use of this compound to protect SH-SY5Y cells from a neurotoxin-induced insult, a common model for Parkinson's disease research.
References
Application Notes and Protocols for Studying Inflammatory Responses Using JNK-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JNK-IN-4, a covalent inhibitor of c-Jun N-terminal kinases (JNK), for the investigation of inflammatory responses. This document includes an overview of the JNK signaling pathway in inflammation, the mechanism of action of JNK-IN-4, detailed experimental protocols, and quantitative data from relevant studies.
Introduction to JNK Signaling in Inflammation
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in a wide array of cellular processes including proliferation, apoptosis, and differentiation.[1] Importantly, the JNK pathway is a key regulator of inflammatory responses.[2] Dysregulation of JNK signaling is associated with a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[3]
The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[3] Upon activation by inflammatory cytokines (e.g., TNF-α, IL-1β), cellular stress, or pathogen-associated molecular patterns (PAMPs), a phosphorylation cascade is initiated, leading to the activation of JNK.[3] Activated JNK then phosphorylates a variety of downstream transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[4] This leads to the transcription of genes encoding pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules, thereby amplifying the inflammatory response.
JNK-IN-4: A Covalent JNK Inhibitor
JNK-IN-4 is a member of a series of irreversible JNK inhibitors that function by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms.[4][5][6][7] This covalent modification permanently inactivates the kinase, providing a potent and sustained inhibition of JNK signaling.
Mechanism of Action
The mechanism of JNK-IN-4 involves the specific and irreversible binding to JNK. This covalent interaction blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of the inflammatory signaling cascade.
Quantitative Data
The inhibitory potency of JNK-IN-4 against the three JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-4 | 2,390 | 5,460 | 7,220 |
Data sourced from Zhang T, et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 19(1):140-54.[4][5][6][7]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of JNK-IN-4 on inflammatory responses in cell-based models.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages are commonly used to study inflammation.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
JNK-IN-4 Preparation: Prepare a stock solution of JNK-IN-4 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Seed cells in multi-well plates at a suitable density.
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of JNK-IN-4 or vehicle (DMSO) for 1-2 hours.
-
Induce an inflammatory response by stimulating the cells with an appropriate agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a pro-inflammatory cytokine (e.g., TNF-α, 20 ng/mL).
-
Include a non-stimulated control group and a vehicle-treated control group.
-
Protocol 2: Western Blot Analysis for JNK Pathway Inhibition
This protocol is for assessing the inhibition of JNK signaling by examining the phosphorylation status of JNK and its downstream target, c-Jun.[8][9][10][11]
-
Cell Lysis: Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an imaging system and quantify the band intensities.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This protocol measures the effect of JNK-IN-4 on the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13][14][15]
-
Sample Collection: After cell treatment as described in Protocol 1, collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (cell culture supernatants).
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to determine the effect of JNK-IN-4 on the mRNA expression of inflammatory genes.[16][17][18][19][20]
-
RNA Extraction: Following cell treatment, extract total RNA from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for the target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathway Diagram
References
- 1. Triggering MSR1 promotes JNK‐mediated inflammation in IL‐4‐activated macrophages | The EMBO Journal [link.springer.com]
- 2. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of potent and selective covalent inhibitors of JNK. | Semantic Scholar [semanticscholar.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. ELISA Protocol [protocols.io]
- 14. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
Troubleshooting & Optimization
Jnk-1-IN-4 solubility in DMSO and culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of JNK-1-IN-4 in DMSO and cell culture media. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs). It targets JNK-1, JNK-2, and JNK-3, which are key enzymes in signaling pathways that respond to stress stimuli like inflammatory cytokines, osmotic stress, and UV light.[1] By inhibiting JNKs, this compound blocks the phosphorylation of downstream targets, most notably the transcription factor c-Jun, thereby modulating cellular processes such as inflammation, apoptosis, and proliferation.[2]
Q2: What is the recommended solvent for preparing a this compound stock solution? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. Similar hydrophobic small molecule inhibitors are readily soluble in DMSO, allowing for the creation of a concentrated stock that can be stored and diluted for various experiments.[3][4]
Q3: What is the solubility of this compound in DMSO? A3: While specific quantitative data for this compound is not readily available, closely related JNK inhibitors exhibit high solubility in DMSO. This information can be used as a practical guide for preparing stock solutions.
Data on Structurally Related JNK Inhibitors
| Compound | Solubility in DMSO |
|---|---|
| JNK-IN-7 | ≥24.7 mg/mL |
| JNK-IN-8 | ≤85 mM |
| SP600125 | 65 mg/mL |
This data is provided as a reference. It is always recommended to perform a small-scale test to determine the optimal concentration for your specific batch of this compound.
Q4: Can I dissolve this compound directly in aqueous solutions or cell culture media? A4: Direct dissolution in aqueous buffers (like PBS) or cell culture media is not recommended. This compound, like many kinase inhibitors, is a hydrophobic compound with low aqueous solubility.[3][5] Attempting to dissolve it directly in media will likely result in poor solubility and the formation of precipitates.[6]
Q5: What is the maximum recommended final concentration of DMSO for cell-based assays? A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of 0.1% (v/v) is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any potential effects of the solvent.[5]
Troubleshooting Guide: Precipitation in Culture Media
Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common challenge. This guide provides solutions to prevent and resolve this issue.
Q6: I observed a precipitate immediately after adding my this compound stock solution to the culture medium. What went wrong? A6: This is likely due to "solvent shock," where the rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the hydrophobic compound to crash out of solution.[8][9]
Solutions:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[6] Cold media can decrease the solubility of the compound.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the medium slowly, drop-by-drop, while gently swirling or vortexing the medium. This facilitates rapid and even dispersion, preventing localized high concentrations.[6][9]
-
Use Intermediate Dilutions: Instead of a single large dilution, create an intermediate dilution of the compound in pre-warmed media. This gradual reduction in DMSO concentration can prevent precipitation.[5]
Q7: My media became cloudy hours after adding the inhibitor while in the incubator. What should I do? A7: This delayed precipitation may indicate issues with the compound's stability in the complex environment of the culture medium over time, potentially due to interactions with salts or proteins.[8][10]
Solutions:
-
Reduce Final Concentration: Your target concentration may be too high for the solubility limit of this compound in the complete medium. Test a range of lower concentrations to find the highest soluble dose.
-
Prepare Freshly: Always prepare the final working solution of this compound in culture media immediately before adding it to your cells. Avoid storing diluted aqueous solutions of the inhibitor.[11]
-
Serum Presence: If working in serum-free conditions, consider if adding a low percentage of serum (e.g., 1-2%) is acceptable for your experiment, as serum proteins can sometimes help to solubilize hydrophobic compounds.[5]
Q8: How can I confirm if my compound is fully dissolved? A8: Visually inspect the solution carefully. Hold the tube or flask against a light source to check for any visible particles, cloudiness, or haze. If the solution is not perfectly clear, sonication in a water bath for a few minutes can help dissolve small, stubborn particles.[4][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: to be confirmed from the vial/datasheet)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.
-
Example Calculation (assuming MW = 500 g/mol for 1 mL stock):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol = 0.005 g = 5 mg
-
-
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[8]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]
-
Store the aliquots at -20°C, protected from light. The DMSO stock solution is typically stable for several months when stored correctly.[11]
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol describes the dilution of a 10 mM DMSO stock to a final working concentration of 10 µM in 10 mL of culture medium, using an intermediate dilution step to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm your complete cell culture medium to 37°C. This is a critical step.[5]
-
Prepare an Intermediate Dilution (100x Final Concentration):
-
In a sterile tube, add 99 µL of the pre-warmed medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately by gently pipetting up and down. This creates a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
In a sterile 15 mL conical tube, place 9.9 mL of the pre-warmed culture medium.
-
Add 100 µL of the 100 µM intermediate solution to the 9.9 mL of medium.
-
Cap the tube and mix gently by inverting it several times. This yields 10 mL of medium with a final this compound concentration of 1 µM. The final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines.
-
-
Treat Cells: Use this freshly prepared medium to treat your cells immediately.
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. External stressors or inflammatory cytokines trigger a sequential activation of kinases (MAP3K → MAP2K → JNK). Activated JNK then phosphorylates various targets, most notably the transcription factor c-Jun, leading to changes in gene expression that regulate cellular responses like apoptosis and inflammation.[12][13][14][15]
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Experimental Workflow: Compound Solubilization
Successful use of this compound in cell culture requires a careful, multi-step dilution process to avoid precipitation and ensure accurate dosing. The workflow begins with creating a concentrated stock in DMSO, followed by serial dilutions in pre-warmed culture medium before final application to cells.
Caption: Workflow for preparing this compound for cell-based experiments.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Jnk-1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jnk-1-IN-4. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It targets the three main JNK isoforms: JNK1, JNK2, and JNK3.
Q2: What are the reported IC50 values for this compound against the JNK isoforms?
The inhibitory potency of this compound against the JNK isoforms is summarized in the table below.
| Target | IC50 (nM) |
| JNK1 | 2.7 |
| JNK2 | 19.0 |
| JNK3 | 9.0 |
| [Data from a commercial supplier] |
Potential Off-Target Effects
Q3: Is this compound a completely selective inhibitor? What are the potential off-target effects?
While this compound is potent against JNK isoforms, no kinase inhibitor is completely selective. While a comprehensive kinase selectivity profile for this compound is not publicly available, data from related JNK inhibitors suggest potential off-target interactions.
For instance, a structurally related aminopyrazole-based JNK3 inhibitor was found to be highly selective, inhibiting only seven other kinases by more than 80% at a concentration of 10 µM. Another JNK inhibitor, JNK-IN-7, has been shown to bind to IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[1]
Furthermore, the widely used JNK inhibitor SP600125 has known off-target effects on Aurora kinase A, FLT3, and TRKA, and can also activate Src and Type I IGF Receptor (IGF-IR) signaling pathways independently of JNK inhibition.[2][3] Given that this compound is an ATP-competitive inhibitor, cross-reactivity with other kinases that have a similar ATP-binding pocket is possible.
Q4: How can I control for potential off-target effects in my experiments?
To validate that the observed phenotype is due to JNK1 inhibition and not off-target effects, consider the following control experiments:
-
Use a structurally unrelated JNK inhibitor: A second JNK inhibitor with a different chemical scaffold should ideally produce the same phenotype.
-
siRNA/shRNA knockdown: Silencing JNK1 expression using RNA interference should phenocopy the effects of this compound.
-
Rescue experiments: In a JNK1 knockout or knockdown background, this compound should have no effect on the phenotype of interest.
Troubleshooting Guide
Q5: I am not observing the expected inhibition of my downstream target after treating cells with this compound. What could be the issue?
Several factors could contribute to a lack of efficacy in a cellular context:
-
Cell Permeability: Ensure that this compound can effectively penetrate the cell membrane of your specific cell line.
-
Inhibitor Concentration and Incubation Time: Optimize the concentration of this compound and the treatment duration. A dose-response and time-course experiment is highly recommended.
-
JNK Pathway Activation State: The JNK signaling pathway is activated by various stress stimuli.[4] Ensure that the pathway is appropriately activated in your experimental model to observe the inhibitory effect.
-
Cell Line Specificity: The expression and activity of JNK isoforms can vary between cell lines. Confirm the expression of JNK1 in your cells using Western blot or qPCR.
-
ATP Competition: this compound is an ATP-competitive inhibitor. High intracellular ATP concentrations can reduce the apparent potency of the inhibitor.
Q6: My in vitro (biochemical) and in-cell (cellular) assay results with this compound are inconsistent. Why might this be?
Discrepancies between biochemical and cellular assays are common with kinase inhibitors. Potential reasons include:
-
Different ATP Concentrations: Biochemical assays are often performed at low, often Km, ATP concentrations, whereas intracellular ATP levels are much higher (in the millimolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors.
-
Cellular Efflux Pumps: The inhibitor may be a substrate for multidrug resistance transporters like P-glycoprotein, leading to its active removal from the cell and a lower effective intracellular concentration.
-
Protein Binding: Binding to plasma proteins in the cell culture medium or non-specific binding to other cellular components can reduce the free concentration of the inhibitor available to bind to JNK1.
-
Metabolism of the Inhibitor: The inhibitor may be metabolized by the cells into an inactive form.
Experimental Protocols
Protocol 1: In Vitro JNK1 Kinase Assay (Non-Radioactive)
This protocol is a general guideline for measuring JNK1 activity in a biochemical setting.
Materials:
-
Recombinant active JNK1 enzyme
-
JNK1 substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the JNK1 enzyme and GST-c-Jun substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for JNK1).
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for JNK Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of the direct JNK substrate, c-Jun, in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
JNK Pathway Stimulation: Induce the JNK pathway by treating the cells with a stimulus (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Visualizations
Caption: Simplified JNK1 signaling pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for addressing low efficacy of this compound in cellular assays.
References
Optimizing Jnk-1-IN-4 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Jnk-1-IN-4 while maintaining optimal cell viability. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples to facilitate successful and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It exhibits inhibitory activity against JNK1, JNK2, and JNK3 with IC50 values of 2.7 nM, 19.0 nM, and 9.0 nM, respectively.[1] JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. Once activated, the JNK signaling pathway plays a critical role in regulating various cellular processes such as proliferation, apoptosis (programmed cell death), and differentiation.[2][3][4] this compound exerts its effect by inhibiting the phosphorylation of c-Jun, a key downstream target of JNK, thereby modulating the expression of genes involved in these processes.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its potent in vitro IC50 values, a starting concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does the duration of this compound treatment affect cell viability?
A4: The duration of treatment can significantly impact the cellular response to this compound. Short-term exposure may lead to transient effects on the JNK signaling pathway, while long-term exposure can result in more profound and potentially cytotoxic effects. The duration of JNK activation itself can determine whether a cell undergoes apoptosis or initiates a survival response.[4] Therefore, it is important to optimize both the concentration and the treatment duration for your specific experiment.
Troubleshooting Guide
This troubleshooting guide addresses common issues that researchers may encounter when working with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to JNK inhibition: Some cell lines rely on basal JNK activity for survival. | - Perform a more granular dose-response experiment starting from a much lower concentration (e.g., picomolar range).- Reduce the treatment duration.- Consider using a different cell line that is less dependent on the JNK pathway for survival. |
| Off-target effects: The inhibitor may be affecting other kinases or cellular pathways.[5] | - Perform a kinase profiling assay to assess the selectivity of this compound.- Use a structurally different JNK inhibitor to see if the same phenotype is observed.- Perform a rescue experiment by overexpressing a JNK1 mutant that is resistant to the inhibitor. | |
| Solvent toxicity: The concentration of DMSO in the final culture medium is too high. | - Ensure the final DMSO concentration is below 0.1%.- Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Inconsistent or no observable effect | Inhibitor instability: this compound may be degrading in the cell culture medium over time. | - Prepare fresh working solutions for each experiment.- Minimize the exposure of the stock solution to light.- Test the stability of the inhibitor in your specific culture medium over the experimental time course. |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | - While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider using a permeabilization agent, but be aware of its potential effects on cell viability.- Verify target engagement by measuring the phosphorylation of c-Jun via Western blot. | |
| Incorrect concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations, extending to the micromolar range. | |
| Unexpected or paradoxical effects | Activation of compensatory signaling pathways: Inhibition of the JNK pathway can sometimes lead to the activation of other pro-survival pathways.[6] | - Use pathway analysis tools (e.g., Western blotting for other MAP kinases like ERK and p38) to investigate the activation of other signaling cascades.- Consider using a combination of inhibitors to block both the primary and compensatory pathways. |
| Transient vs. sustained JNK inhibition: The timing and duration of JNK inhibition can lead to different cellular outcomes. Transient activation of JNK can be pro-survival, while sustained activation is often pro-apoptotic.[4] | - Perform a time-course experiment to understand the dynamics of the cellular response to this compound. |
Data Presentation
Table 1: Example of Dose-Dependent Effect of a JNK Inhibitor (JNK V) on SH-SY5Y Cell Viability after 24-hour Treatment
| JNK V Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.19 | 95 ± 4.8 |
| 0.38 | 91 ± 5.1 |
| 0.75 | 82 ± 6.3 |
| 1.5 | 70 ± 5.9 |
| 3.0 | 58 ± 7.1 |
| 6.0 | 45 ± 6.5 |
| 12.0 | 35 ± 5.8 |
| 25.0 | 22 ± 4.9 |
| 50.0 | 15 ± 4.2 |
| 100.0 | 8 ± 3.1 |
This is example data for JNK V in SH-SY5Y cells and should be replaced with experimental data for this compound in the user's specific cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a detailed methodology for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound and establish an optimal working concentration.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
JNK Signaling Pathway
Caption: A simplified diagram of the JNK signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Decision Tree for this compound Experiments
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
JNK-1-IN-4 Western Blot Technical Support Center
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers using Jnk-1-IN-4 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It targets JNK-1, JNK-2, and JNK-3 with high affinity.[1] Its mechanism of action involves inhibiting the phosphorylation of c-Jun, a key downstream target of the JNK signaling pathway. By doing so, it can modulate cellular processes such as apoptosis, inflammation, and cell differentiation.
Q2: What are the expected molecular weights for JNK and phosphorylated JNK (p-JNK) in a Western blot?
JNK exists in different isoforms, which can result in the appearance of two distinct bands. The p46 isoform has a molecular weight of approximately 46 kDa, while the p54 isoform is around 54 kDa. When probing for total JNK or phosphorylated JNK, you should expect to see bands at these molecular weights.
Q3: Why am I not seeing a signal for phosphorylated JNK (p-JNK)?
Several factors could lead to a weak or absent p-JNK signal:
-
Low Protein Expression: The target protein may not be highly expressed in your cell or tissue type.
-
Ineffective Stimulation: The stimulus used to activate the JNK pathway may not have been potent enough or applied for a sufficient duration.
-
Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate p-JNK. It is crucial to use phosphatase inhibitors in your lysis buffer.
-
Antibody Issues: The primary antibody may not be sensitive enough, or the dilution may be too high. Ensure you are using an antibody validated for Western blotting and consider using it at a lower dilution.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of protein on the gel, typically 20-40 µg of total protein from cell lysates.
Q4: I am observing high background on my Western blot. What could be the cause?
High background can obscure your bands of interest. Common causes include:
-
Inadequate Blocking: The blocking step is critical to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may need to be optimized. High concentrations can lead to non-specific binding.
-
Insufficient Washing: Washing steps are essential to remove unbound antibodies. Increase the number or duration of your washes with TBST.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
Q5: Why do I see multiple non-specific bands on my blot?
The presence of unexpected bands can be due to several reasons:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Protein Degradation: If samples are not handled properly, proteases can degrade your target protein, leading to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.
-
Post-Translational Modifications: Other post-translational modifications on the target protein can alter its migration on the gel.
-
Excessive Protein Loading: Overloading the gel can lead to "bleed-over" between lanes and the appearance of non-specific bands.
Signaling Pathway and Experimental Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the JNK signaling pathway and a typical Western blot workflow for assessing the effect of this compound.
Quantitative Data Summary
The following tables provide representative quantitative data for a typical Western blot experiment using this compound. Note that optimal conditions may vary depending on the specific cell line, antibodies, and reagents used.
Table 1: this compound IC50 Values
| Target | IC50 (nM) |
| JNK-1 | 2.7 |
| JNK-2 | 19.0 |
| JNK-3 | 9.0 |
| Data from MedchemExpress.[1] |
Table 2: Recommended Antibody Dilutions and Conditions
| Antibody | Host | Recommended Dilution | Blocking Buffer | Incubation |
| Phospho-JNK (Thr183/Tyr185) | Rabbit | 1:1000 | 5% BSA in TBST | Overnight at 4°C |
| Total JNK | Mouse | 1:1000 | 5% Non-fat milk in TBST | 1-2 hours at RT |
| Phospho-c-Jun (Ser63) | Rabbit | 1:800 - 1:1000 | 5% BSA in TBST | Overnight at 4°C |
| Total c-Jun | Rabbit | 1:1000 | 5% Non-fat milk in TBST | 1-2 hours at RT |
| Beta-Actin (Loading Control) | Mouse | 1:5000 | 5% Non-fat milk in TBST | 1 hour at RT |
Table 3: Example of Quantified Western Blot Data
This table illustrates the expected dose-dependent effect of this compound on JNK and c-Jun phosphorylation. Values are represented as normalized arbitrary units relative to the vehicle control.
| This compound Concentration (nM) | Relative p-JNK / Total JNK Intensity | Relative p-c-Jun / Total c-Jun Intensity |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.90 |
| 10 | 0.45 | 0.55 |
| 100 | 0.15 | 0.20 |
| 1000 | 0.05 | 0.08 |
Detailed Experimental Protocol: Western Blotting for p-JNK
This protocol provides a general guideline for performing a Western blot to detect phosphorylated JNK following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at a suitable density to achieve 70-80% confluency on the day of the experiment. b. (Optional) Starve cells in serum-free media for 4-6 hours before treatment to reduce basal JNK activity. c. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1-2 hours. d. Stimulate cells with a known JNK activator (e.g., Anisomycin at 25 µg/mL for 30 minutes or UV irradiation) to induce JNK phosphorylation. Include a non-stimulated control.
2. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to your lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE: a. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration and transfer efficiency. c. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking: a. Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat dry milk in TBST (for total protein antibodies) for 1 hour at room temperature with gentle agitation.
8. Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-p-JNK) diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
9. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
10. Stripping and Re-probing (Optional): a. To detect total JNK or a loading control on the same membrane, strip the membrane using a mild stripping buffer. b. Repeat the blocking and antibody incubation steps with the antibody for the next protein of interest.
11. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the p-JNK band to the total JNK band for each sample. For loading consistency, normalize to a housekeeping protein like beta-actin or GAPDH.
References
Interpreting unexpected results with Jnk-1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the JNK inhibitor, Jnk-1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It targets the three main JNK isoforms: JNK1, JNK2, and JNK3. Its primary mechanism of action is to block the phosphorylation of the downstream substrate c-Jun, a key transcription factor involved in cellular responses to stress, apoptosis, and inflammation.[1]
Q2: What are the reported IC50 values for this compound against the JNK isoforms?
A2: The in vitro inhibitory concentrations (IC50) of this compound are isoform-specific.
| Kinase | IC50 (nM) |
| JNK1 | 2.7 |
| JNK2 | 19.0 |
| JNK3 | 9.0 |
| Data from MedchemExpress[1] |
Q3: What are the common applications of this compound in research?
A3: this compound is utilized in research to investigate the roles of the JNK signaling pathway in various cellular processes. Given its function in stress responses and inflammation, it has been explored for its anti-fibrotic effects.[1] It is also a tool to study the involvement of JNK in diseases such as cancer and neurodegenerative disorders.[2][3]
Q4: Is a full kinase selectivity profile for this compound publicly available?
A4: As of the latest information, a comprehensive kinome scan or a broad kinase selectivity panel for this compound has not been made publicly available. While its high potency against JNK isoforms is established[1], its activity against a wider range of kinases is not documented in the public domain. The absence of this data makes it crucial to consider the possibility of off-target effects in your experiments.
Troubleshooting Unexpected Results
Problem 1: No inhibition of c-Jun phosphorylation is observed after treatment with this compound.
Possible Causes & Solutions:
-
Inadequate Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. While the biochemical IC50 values are in the low nanomolar range[1], higher concentrations may be required in cell-based assays due to factors like cell permeability and ATP concentration.
-
-
Incorrect Timing of Treatment and Stimulation:
-
Solution: The kinetics of JNK activation and c-Jun phosphorylation can be transient. Optimize the pre-incubation time with this compound before applying a stimulus, as well as the duration of the stimulus itself.
-
-
Cell Line Resistance:
-
Solution: Certain cell lines may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to JNK inhibition.
-
-
Degraded Inhibitor:
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in an appropriate solvent like DMSO). Avoid repeated freeze-thaw cycles. It is advisable to use a freshly prepared working solution.
-
-
Technical Issues with Western Blot:
-
Solution: Verify the quality of your antibodies (phospho-c-Jun, total c-Jun, and loading control). Ensure efficient protein extraction, transfer, and appropriate antibody dilutions and incubation times.
-
Problem 2: Unexpected cellular phenotypes are observed that do not correlate with known JNK functions (e.g., unexpected changes in cell viability, morphology, or activation of other signaling pathways).
Possible Causes & Solutions:
-
Off-Target Effects:
-
Solution: Since a full selectivity profile for this compound is not available, off-target effects are a significant possibility. To investigate this:
-
Use a structurally different JNK inhibitor: Compare the phenotype observed with this compound to that of another well-characterized JNK inhibitor (e.g., SP600125, keeping in mind its own known off-targets[4][5]). If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: If you have a specific off-target in mind, you could attempt a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Phenotypic Screening: Compare your observed phenotype with known effects of inhibiting other major signaling pathways.
-
-
-
Paradoxical Pathway Activation:
-
Solution: Inhibition of one kinase can sometimes lead to the activation of other pathways through complex feedback mechanisms.[6][7][8] For instance, inhibition of JNK might disinhibit other pro-apoptotic signals like p38.[6] To test for this:
-
Probe other signaling pathways: Perform western blots for key proteins in related pathways (e.g., p38, ERK, Akt) to see if their phosphorylation status is altered following this compound treatment.
-
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control to account for any solvent-induced effects.
-
Problem 3: Increased c-Jun phosphorylation or JNK activation is observed after treatment with this compound.
Possible Causes & Solutions:
-
Paradoxical JNK Activation: While counterintuitive, some kinase inhibitors can paradoxically activate their target pathway under certain cellular contexts.[6][7][8] This can be due to disruption of negative feedback loops or conformational changes in the kinase that favor interaction with upstream activators.
-
Solution:
-
Time-course experiment: Analyze c-Jun phosphorylation at very early and later time points after inhibitor addition. A transient initial inhibition followed by a rebound activation might indicate a feedback mechanism.
-
Investigate upstream kinases: Examine the phosphorylation status of upstream kinases in the JNK pathway (e.g., MKK4, MKK7) to see if they are being activated.
-
-
Experimental Protocols
Cell-Based Assay for Measuring Inhibition of c-Jun Phosphorylation by Western Blot
-
Cell Culture and Plating:
-
Plate your cells of interest at an appropriate density in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. For a 10 mM stock, dissolve 1 mg of the compound in the appropriate volume of DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
If applicable, starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known JNK pathway activator (e.g., Anisomycin, UV-C irradiation, or TNF-α) for a predetermined optimal time (e.g., 30 minutes for Anisomycin). Include a non-stimulated control and a stimulated, vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal, and then to the loading control.
-
Visualizations
Caption: Simplified JNK signaling pathway illustrating the activation cascade and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A logical troubleshooting guide for interpreting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
How to control for Jnk-1-IN-4 off-target activity
Welcome to the technical support center for JNK-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNK-IN-4 and controlling for its potential off-target activities. The following information is structured to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-4 and what is its intended target?
JNK-IN-4 is a small molecule inhibitor designed to target c-Jun N-terminal kinases (JNKs). JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in a wide range of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation.[1][2][3][4][5][6][7] There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by three separate genes.[2][6] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1][2][6] JNK-IN-4 is intended to inhibit the kinase activity of these proteins, thereby blocking the downstream signaling cascade.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like JNK-IN-4?
Off-target effects refer to the unintended interactions of a drug or inhibitor with proteins other than its designated target.[8] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a significant risk of cross-reactivity with other kinases.[9] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the intended target.[8] Therefore, it is crucial to identify and control for the off-target activities of JNK-IN-4.
Q3: How can I determine the optimal concentration of JNK-IN-4 to use in my experiments?
The optimal concentration of JNK-IN-4 should be determined empirically for each cell type and experimental condition. It is recommended to perform a dose-response curve and assess both the on-target inhibition and potential cytotoxicity. A good starting point is to use a concentration that is 5-10 times the in vitro IC50 for JNK, if known. However, the ideal concentration should effectively inhibit the target (e.g., reduce phosphorylation of the JNK substrate c-Jun) without causing significant cell death or other signs of toxicity.
Q4: What are the essential control experiments to perform when using JNK-IN-4?
To ensure that the observed phenotype is a result of on-target JNK inhibition, several control experiments are essential:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve JNK-IN-4.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of JNK. If the phenotype is reversed in the presence of JNK-IN-4, it provides strong evidence for on-target activity.
-
Genetic Knockdown/Knockout: Compare the phenotype observed with JNK-IN-4 treatment to that of cells where JNK expression has been reduced or eliminated using techniques like siRNA, shRNA, or CRISPR/Cas9.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition.2. Compound precipitation. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.2. Test a structurally different JNK inhibitor.3. Check the solubility of JNK-IN-4 in your cell culture media. |
| Inconsistent or unexpected experimental results. | 1. Off-target effects.2. Activation of compensatory signaling pathways.3. Inhibitor instability. | 1. Validate on-target engagement with Western blotting for p-c-Jun.2. Probe for activation of other MAPK pathways (e.g., ERK, p38) via Western blot.3. Use a fresh stock of the inhibitor. |
| Observed phenotype does not match the known function of JNK. | 1. The phenotype is due to an off-target effect.2. The role of JNK in your specific cellular context is not yet characterized. | 1. Perform a rescue experiment with a drug-resistant JNK mutant.2. Use siRNA/shRNA to knockdown JNK and see if the phenotype is recapitulated. |
Data Presentation: Kinase Selectivity Profiles
Understanding the selectivity of a kinase inhibitor is critical. While specific data for JNK-IN-4 is not publicly available, the following table provides examples of selectivity data for other commonly used JNK inhibitors to illustrate the type of information that should be sought or generated.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Notable Off-Targets (with IC50 in nM) | Reference |
| SP600125 | JNK1JNK2JNK3 | 404090 | Aurora kinase A (60), FLT3 (90), TRKA (70), and numerous others.[10] | [10] |
| JNK-IN-8 | JNK1JNK2JNK3 | 4.718.71 | Highly selective, with >10-fold selectivity against most other kinases.[10] | [10] |
This table is for illustrative purposes and highlights the importance of consulting selectivity data.
Experimental Protocols
1. Kinase Profiling
Objective: To determine the selectivity of JNK-IN-4 by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare JNK-IN-4 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay (e.g., KiNativ, DiscoverX) or an in vitro kinase activity assay to measure the inhibitor's effect on each kinase in the panel.
-
Data Analysis: The results are usually presented as a percentage of inhibition or binding relative to a control. This data can be used to identify potential off-target kinases that are significantly inhibited by JNK-IN-4.
2. Western Blotting for On-Target and Off-Target Pathway Analysis
Objective: To confirm that JNK-IN-4 inhibits the JNK signaling pathway in cells and to assess its effects on other related pathways.
Methodology:
-
Cell Treatment: Treat cells with a range of JNK-IN-4 concentrations for a specified time. Include a vehicle control and a positive control (e.g., anisomycin (B549157) to stimulate the JNK pathway).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
On-Target: Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. A decrease in the ratio of phospho-c-Jun to total c-Jun indicates on-target JNK inhibition. Also probe for phospho-JNK and total JNK.
-
Off-Target: Probe separate membranes with antibodies against key components of related pathways, such as phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2.
-
-
Detection: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-4.
Caption: Experimental workflow for validating a kinase inhibitor.
Caption: Troubleshooting decision tree for unexpected results with JNK-IN-4.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
Minimizing variability in Jnk-1-IN-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the JNK inhibitor, Jnk-1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK1, JNK2, and JNK3.[1] Its primary mechanism of action is the inhibition of the phosphorylation of c-Jun, a key downstream substrate of the JNK signaling pathway.[1] By blocking this phosphorylation, this compound effectively attenuates JNK-mediated cellular responses.
Q2: My this compound inhibitor shows variable or lower than expected potency in my experiments. What are the possible causes?
A2: Variability in inhibitor potency can arise from several factors:
-
Compound Solubility and Stability: Inadequate dissolution or degradation of this compound can significantly impact its effective concentration. It is crucial to ensure the compound is fully dissolved and to use freshly prepared solutions. While specific data for this compound is limited, a similar compound, JNK-IN-8, is soluble in DMSO.[2] For cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
ATP Concentration in Kinase Assays: The inhibitory activity of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay. High concentrations of ATP will lead to an underestimation of the inhibitor's potency (higher IC50 value). It is recommended to use an ATP concentration at or near the Km value for the specific JNK isoform being tested.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant JNK enzyme and the substrate (e.g., c-Jun) are critical. Ensure that the enzyme is active and the substrate is not degraded.
-
Assay Format: Discrepancies can be observed between biochemical (enzymatic) and cell-based assays. Factors such as cell permeability, efflux pumps, and intracellular metabolism of the inhibitor can influence its apparent potency in a cellular context.
Q3: I am observing inconsistent results between my in vitro kinase assay and my cell-based assay. Why is this happening?
A3: It is not uncommon to see a shift in potency between biochemical and cellular assays. Several factors can contribute to this:
-
Cell Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor cell permeability will result in a lower effective intracellular concentration compared to the concentration added to the culture medium.
-
Off-Target Effects: In a cellular environment, this compound may interact with other kinases or cellular components, leading to unexpected phenotypic outcomes that are not observed in a purified in vitro system.[3][4]
-
Cellular Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms, reducing its effective concentration over time.
-
Efflux Pumps: Cells can actively transport the inhibitor out of the cytoplasm using efflux pumps, thereby reducing its intracellular concentration and apparent potency.
Q4: How can I minimize variability in my this compound experiments?
A4: To enhance the reproducibility of your experiments, consider the following:
-
Standardize Protocols: Use consistent and detailed protocols for all experiments, including inhibitor preparation, cell culture conditions, and assay procedures.
-
Inhibitor Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions to ensure a homogenous cell population for your experiments.
-
Appropriate Controls: Always include positive and negative controls in your experiments. For example, a known JNK activator (e.g., anisomycin) can serve as a positive control, while a vehicle control (e.g., DMSO) is essential as a negative control.
-
Dose-Response Curves: Generate full dose-response curves to accurately determine the IC50 of this compound in your specific experimental system.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JNK1 | 2.7[1] |
| JNK2 | 19.0[1] |
| JNK3 | 9.0[1] |
Table 2: Physicochemical Properties and Storage Recommendations for a Structurally Similar Inhibitor (JNK-IN-8)
| Property | Recommendation |
| Solubility | Soluble in DMSO (≤ 85 mM)[2] |
| Storage of Solid | Store at -20°C with a desiccant, protected from light. Stable for at least 12 months.[2] |
| Storage of Stock Solution | Store in DMSO at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] |
Disclaimer: The solubility and storage information is based on a structurally related compound, JNK-IN-8, and should be considered as a guideline for this compound.
Experimental Protocols
In Vitro JNK1 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the potency of this compound.
Materials:
-
Recombinant human JNK1 enzyme
-
GST-c-Jun (1-79) substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 2 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or luminometer
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant JNK1 enzyme and the GST-c-Jun substrate in Kinase Assay Buffer.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the enzyme/substrate mixture. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radiometric assays) to a final concentration that is at or near the Km of JNK1 for ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radiometric: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the GST-c-Jun substrate using a phosphorimager.
-
Luminescence-based (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Inhibition of c-Jun Phosphorylation
This protocol describes how to assess the cellular potency of this compound by measuring the inhibition of anisomycin-induced c-Jun phosphorylation.
Materials:
-
Cells (e.g., HeLa or A549)
-
Complete cell culture medium
-
This compound
-
Anisomycin (B549157) (JNK pathway activator)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-total-c-Jun or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: The next day, pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding anisomycin to the culture medium at a final concentration of 25 ng/mL for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun (Ser73).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Jun or a loading control to normalize the data.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to the total c-Jun or loading control. Determine the percentage of inhibition for each this compound concentration and calculate the EC50 value.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound assay.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jnk-1-IN-4 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jnk-1-IN-4. The information is designed to assist in the optimization of dose-response experiments and to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It exhibits inhibitory activity against JNK1, JNK2, and JNK3. Its primary mechanism of action is the inhibition of the phosphorylation of c-Jun, a key downstream substrate of JNK. This blockade of c-Jun phosphorylation disrupts the JNK signaling cascade, which is involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Q2: What are the reported IC50 values for this compound against the JNK isoforms?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in biochemical assays and are summarized in the table below.
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of JNK inhibitors?
A4: While this compound is designed to be a specific JNK inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It is crucial to perform control experiments to distinguish between on-target and off-target effects. Comparing the phenotype induced by this compound with that of other structurally distinct JNK inhibitors can help validate on-target activity.
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| JNK1 | 2.7[1] |
| JNK2 | 19.0[1] |
| JNK3 | 9.0[1] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for this compound Dose-Response Curve Generation
This protocol outlines a general procedure for determining the IC50 value of this compound in a biochemical kinase assay format.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATF2 or c-Jun protein substrate
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the low micromolar range, followed by 1:3 or 1:5 serial dilutions.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the specific JNK isozyme, and the protein substrate.
-
Dispense Reagents: Add the this compound dilutions and a DMSO vehicle control to the wells of a 384-well plate.
-
Initiate Kinase Reaction: Add the kinase reaction mix to each well. Subsequently, add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific JNK isozyme.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Convert the raw data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for this compound Dose-Response Curve Generation (Western Blotting)
This protocol describes how to assess the inhibitory effect of this compound on the JNK signaling pathway in a cellular context by measuring the phosphorylation of c-Jun.
Materials:
-
Cell line expressing JNKs (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and an antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound or a DMSO vehicle control for 1-2 hours.
-
JNK Activation: Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 25 ng/mL Anisomycin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total c-Jun and the loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to total c-Jun and the loading control. Plot the normalized phospho-c-Jun levels against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
Issue 1: High variability in dose-response data.
-
Possible Cause: Inconsistent pipetting, especially of small volumes of the inhibitor stock solution.
-
Solution: Ensure pipettes are properly calibrated. Use a serial dilution strategy that minimizes the pipetting of very small volumes. Prepare master mixes of reagents where possible to reduce well-to-well variability.
-
Possible Cause: Compound precipitation in the assay buffer.
-
Solution: Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider lowering the starting concentration of the inhibitor or using a different solvent system if compatible with the assay. The final DMSO concentration in the assay should typically be kept below 0.5%.
Issue 2: No or very weak inhibitory effect observed.
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and purity of the this compound stock. If possible, test a fresh batch of the compound.
-
Possible Cause: Insufficient JNK activation in a cellular assay.
-
Solution: Confirm that the JNK pathway is being robustly activated by your chosen stimulus. Run a positive control with a known JNK activator and check for a strong phosphorylation signal of c-Jun in the absence of the inhibitor.
-
Possible Cause: Low cell permeability of the inhibitor.
-
Solution: While this compound is cell-permeable, its uptake can vary between cell lines. Increase the pre-incubation time with the inhibitor to allow for better cell penetration.
Issue 3: Significant cell death observed at higher inhibitor concentrations.
-
Possible Cause: Off-target toxicity.
-
Solution: High concentrations of kinase inhibitors can lead to cytotoxicity through off-target effects. It is important to distinguish between specific inhibition of the JNK pathway and general toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess the cytotoxic profile of this compound.
-
Possible Cause: On-target effect in cell lines where JNK signaling is critical for survival.
-
Solution: In some cellular contexts, JNK activity is pro-survival. Inhibition of JNK in these cells could lead to apoptosis. This would be an expected on-target effect.
Issue 4: Discrepancy between biochemical and cellular IC50 values.
-
Possible Cause: High intracellular ATP concentration.
-
Solution: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors. This is an expected phenomenon.
-
Possible Cause: The inhibitor is a substrate for cellular efflux pumps.
-
Solution: The intracellular concentration of the inhibitor may be reduced by efflux pumps, leading to a higher apparent IC50 in cellular assays.
Mandatory Visualizations
References
Navigating the Challenges of JNK Inhibition: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working with c-Jun N-terminal kinase (JNK) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My JNK inhibitor has a potent IC50 in a cell-free assay, but shows a much weaker effect in my cell-based experiments. Why is there a discrepancy?
A1: This is a common observation and can be attributed to several factors. The half-maximal inhibitory concentration (IC50) determined in a biochemical assay using purified enzymes often differs significantly from the effective concentration in a cellular context.[1][2]
-
Cellular ATP Concentration: Most small-molecule JNK inhibitors are ATP-competitive.[3] The concentration of ATP in a cell (millimolar range) is substantially higher than that used in many in vitro kinase assays (micromolar range). This high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in the dose-response curve and a higher apparent IC50 in cells.[2]
-
Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower intracellular concentration of the inhibitor than what is applied externally.
-
Efflux Pumps: Cells can actively transport compounds out via efflux pumps, such as P-glycoprotein, reducing the intracellular accumulation of the inhibitor.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free concentration available to bind to JNK.
Q2: I'm observing a phenotype after treating my cells with a JNK inhibitor. How can I be certain this is an on-target effect and not due to off-target activity?
A2: This is a critical question in kinase inhibitor research, as off-target effects are a major pitfall.[4] A multi-pronged approach is necessary to validate that the observed phenotype is a direct result of JNK inhibition.
-
Rescue Experiments: A "rescue" experiment is a robust method for validation. This involves expressing a form of JNK that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant JNK mutant, it strongly supports an on-target mechanism.
-
Inactive Control Compound: Use a structurally similar but biologically inactive analog of your inhibitor as a negative control.[5] This helps to rule out effects caused by the chemical scaffold itself, independent of JNK inhibition.
-
Genetic Approaches: Use genetic tools like siRNA or CRISPR/Cas9 to knockdown or knockout JNK expression. If the phenotype of JNK depletion mimics the effect of the inhibitor, it provides strong evidence for on-target activity.
-
Downstream Target Analysis: Confirm that the inhibitor is blocking the JNK signaling pathway in your cells at the concentrations that produce the phenotype. This can be done by examining the phosphorylation status of a direct JNK substrate, such as c-Jun, via Western blot.
Q3: What are the essential positive and negative controls I should include in my JNK inhibitor experiments?
A3: Proper controls are fundamental to interpreting your data correctly.
-
Positive Controls:
-
JNK Pathway Activator: To ensure your system is responsive, treat cells with a known JNK pathway activator, such as anisomycin (B549157) or UV radiation.[6] This should lead to a detectable increase in JNK phosphorylation.
-
Known JNK Inhibitor: If you are testing a novel compound, include a well-characterized JNK inhibitor (e.g., SP600125 or AS601245) as a positive control for inhibition.
-
-
Negative Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor.[7] This accounts for any effects of the solvent on the cells.
-
Inactive Analog: As mentioned previously, a structurally similar, inactive compound is an excellent negative control to rule out off-target effects related to the chemical structure.[5]
-
Untreated Cells: A baseline of untreated cells is necessary to understand the basal level of JNK activity and the general health of the cells.[7]
-
Troubleshooting Guide
Problem: Inconsistent results in cell viability or proliferation assays with a JNK inhibitor.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | 1. Perform a kinase selectivity screen to identify potential off-target kinases known to be involved in cell survival pathways. 2. Validate any significant off-targets in cellular assays. 3. Lower the inhibitor concentration to a range where it is more selective for JNK. | Identification of off-target kinases that may be responsible for the observed toxicity, allowing for more informed interpretation of results. |
| Cell Line-Specific Effects | 1. Test the inhibitor on a panel of cell lines with varying expression levels of JNK isoforms and potential off-target kinases. 2. Characterize the basal JNK activity in each cell line. | Understanding whether the observed effect is specific to a particular cellular context or a more general phenomenon. |
| Compound Instability or Precipitation | 1. Visually inspect the culture media for any signs of compound precipitation after addition. 2. Prepare fresh dilutions from a DMSO stock for each experiment. 3. Assess the stability of the compound in your specific cell culture media over the time course of the experiment. | Consistent and reproducible results by ensuring the inhibitor is soluble and stable throughout the experiment. |
Data Presentation
Kinase Selectivity of Common JNK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of two widely used JNK inhibitors, SP600125 and AS601245, against JNK isoforms and a selection of other kinases. This data highlights the importance of considering potential off-target effects.
| Kinase | SP600125 IC50 (nM) | AS601245 IC50 (nM) |
| JNK1 | 40[1][3] | 150 |
| JNK2 | 40[1][3] | 220 |
| JNK3 | 90[1][3] | 70 |
| MKK3 | >10,000 | Not reported |
| MKK4 | 8,500 | Not reported |
| MKK6 | >10,000 | Not reported |
| p38α | >10,000 | >10,000 |
| ERK2 | >10,000 | Not reported |
| PKBα | >10,000 | Not reported |
| PKCα | >10,000 | Not reported |
| Aurora A | 60[1] | Not reported |
| FLT3 | 90[1] | Not reported |
| TrkA | 70[1] | Not reported |
| c-Src | Not reported | >2,500 |
| CDK2 | Not reported | >5,000 |
| c-Raf | Not reported | >5,000 |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Visualizations
Caption: The JNK signaling cascade is activated by various extracellular stimuli.
Caption: A logical workflow for troubleshooting off-target effects of JNK inhibitors.
Caption: An experimental workflow for validating JNK inhibitor activity and specificity.
Experimental Protocols
Key Experiment 1: Western Blot for Phospho-JNK
Objective: To determine the phosphorylation status of JNK in response to stimuli and/or inhibitor treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the JNK inhibitor or vehicle control for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 20 ng/mL anisomycin for 30 minutes) or the appropriate experimental stimulus.
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total JNK or a loading control (e.g., GAPDH or β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify band intensities using densitometry software and normalize the p-JNK signal to the total JNK or loading control signal.
-
Key Experiment 2: Non-radioactive JNK Kinase Activity Assay
Objective: To measure the enzymatic activity of JNK from cell lysates in a non-radioactive format.
Methodology:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol (steps 1 and 2).
-
-
Immunoprecipitation of JNK:
-
To 200 µg of total protein lysate, add a JNK-specific antibody.
-
Incubate with gentle rocking for 1-2 hours at 4°C.
-
Add Protein A/G agarose (B213101) beads and continue to incubate for another 1 hour at 4°C.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the bead pellet twice with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the washed bead pellet in kinase assay buffer.
-
Add a recombinant JNK substrate (e.g., GST-c-Jun) and ATP to initiate the reaction. If testing an inhibitor, add it to the reaction mixture before adding ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the kinase reaction by adding SDS-PAGE sample buffer and boiling.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Run the supernatant on an SDS-PAGE gel and transfer to a PVDF membrane as described in the Western Blot protocol.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser63)).
-
Visualize and quantify the phosphorylated substrate as described in the Western Blot protocol.
-
Key Experiment 3: MTT Cell Viability Assay
Objective: To assess the effect of JNK inhibitors on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the JNK inhibitor. Include vehicle-only and untreated controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS and filter sterilize.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and use a non-linear regression to determine the IC50 value.
-
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. medium.com [medium.com]
- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Ensuring specificity of Jnk-1-IN-4 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers ensure the specificity of Jnk-1-IN-4 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the c-Jun N-terminal kinases (JNKs).[1] It targets the ATP-binding pocket of these kinases, preventing the phosphorylation of their substrates. The primary mechanism to confirm its action in cells is to assess the phosphorylation status of the downstream target, c-Jun.[1] Inhibition of JNK activity by this compound leads to a reduction in the phosphorylation of c-Jun at key residues like Ser63 and Ser73.[2][3][4]
Q2: What are the recommended working concentrations for this compound in cellular assays?
The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. It is crucial to perform a dose-response experiment to determine the minimal concentration that effectively inhibits JNK signaling without causing off-target effects or cytotoxicity.[5] Generally, concentrations required for intracellular effects are significantly higher than the in vitro IC50 values.[6] As a starting point, researchers can test a range based on the biochemical IC50 values, but validation in the specific cellular system is essential.
Q3: How can I be sure that the observed phenotype is due to JNK inhibition and not an off-target effect?
Ensuring the specificity of any kinase inhibitor is a critical aspect of research. Several key experiments are recommended to validate that the observed cellular phenotype is a direct result of this compound's effect on the JNK pathway:
-
Western Blot Analysis: Confirm that this compound inhibits the phosphorylation of the direct JNK substrate, c-Jun, in a dose-dependent manner.[2] It is also advisable to check the phosphorylation status of upstream kinases (like MKK4/7) and key proteins in related pathways (like p38 and ERK) to rule out broad off-target kinase inhibition.[2][7]
-
Rescue Experiments: If possible, a rescue experiment involving the expression of a JNK mutant that is resistant to the inhibitor can provide strong evidence for on-target activity.[8]
-
Kinase Profiling: The most comprehensive way to assess specificity is to screen this compound against a broad panel of kinases.[2][8]
Q4: Are there known off-target effects for JNK inhibitors that I should be aware of?
While specific off-target data for this compound is not widely published, other JNK inhibitors, such as SP600125, have been reported to have off-target effects on other kinases, including phosphatidylinositol 3-kinase (PI3K).[9] This highlights the importance of performing thorough validation experiments for any kinase inhibitor, including this compound.
JNK Signaling Pathway
The following diagram illustrates the core JNK signaling cascade, which is initiated by various stress stimuli and results in the activation of transcription factors like c-Jun.
JNK Signaling Cascade and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the known biochemical potency of this compound against the JNK isoforms.
| Target Kinase | IC50 (nM) |
| JNK1 | 2.7[1] |
| JNK2 | 19.0[1] |
| JNK3 | 9.0[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect on c-Jun phosphorylation or downstream phenotype. | 1. Insufficient inhibitor concentration: The effective cellular concentration may be much higher than the biochemical IC50. 2. Poor cell permeability: The compound may not be efficiently entering the cells. 3. Incorrect experimental timing: The time point for analysis may be too early or too late. 4. Degraded inhibitor: The compound may have degraded due to improper storage. | 1. Perform a dose-response curve: Titrate this compound over a range of concentrations (e.g., 0.1 µM to 20 µM) to find the optimal effective dose. 2. Increase incubation time: Extend the incubation period to allow for better cell penetration. 3. Optimize time course: Conduct a time-course experiment to identify the peak of JNK activation by your stimulus and the optimal time for observing inhibition. 4. Use fresh inhibitor stock: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effects: The inhibitor may be affecting other kinases or cellular pathways.[9] 2. Cellular toxicity: At higher concentrations, the inhibitor might be causing general cytotoxicity unrelated to JNK inhibition.[5] 3. Cell line-specific effects: The cellular context and the expression levels of JNK isoforms and potential off-targets can influence the outcome. | 1. Validate on-target effect: Use a structurally unrelated JNK inhibitor to see if it phenocopies the effect. Perform western blot analysis for p-c-Jun and other pathway markers. Consider a broad kinase screen if the issue persists.[8] 2. Perform a cytotoxicity assay: Use assays like MTT or XTT to determine the cytotoxic concentration of this compound in your cell line and work below this concentration.[5] 3. Test in multiple cell lines: If possible, confirm the findings in another cell line to ensure the observed effect is not cell-type specific. |
| Ambiguous Western Blot results for p-c-Jun. | 1. Weak signal: The stimulus may not be potently activating the JNK pathway, or the antibody may be suboptimal. 2. High background: Non-specific antibody binding or issues with the blocking step. 3. Inconsistent loading: Unequal amounts of protein loaded across lanes. | 1. Optimize stimulation: Ensure your positive control (e.g., Anisomycin, UV) is effectively activating JNK. Titrate the stimulus concentration and time. Use a well-validated phospho-specific c-Jun antibody. 2. Optimize blocking and antibody concentrations: Use an appropriate blocking buffer and titrate the primary and secondary antibody concentrations. 3. Use a loading control: Always probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Experimental Workflow for Specificity Validation
The following diagram outlines a logical workflow for validating the specificity of this compound in your cellular experiments.
A logical workflow for validating the specificity of this compound.
Key Experimental Protocols
Western Blotting for Phospho-c-Jun
This protocol is designed to assess the inhibition of JNK activity by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the JNK pathway with a known activator (e.g., Anisomycin at 10 µg/mL for 30 minutes or UV irradiation). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and denature by boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
To confirm equal protein loading and total c-Jun levels, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control like GAPDH or β-actin.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK activation dynamics drive distinct gene expression patterns over time mediated by mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells [mdpi.com]
- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNK-1-IN-4 Inactive Controls for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing JNK-1-IN-4 and appropriate inactive controls in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a highly potent inhibitor of the c-Jun N-terminal kinases (JNKs), demonstrating significant activity against JNK-1, JNK-2, and JNK-3 with IC50 values of 2.7 nM, 19.0 nM, and 9.0 nM, respectively, in biochemical assays.[1] It functions as a covalent inhibitor by forming an irreversible bond with a conserved cysteine residue located within the ATP-binding site of the JNK enzymes. This covalent modification physically blocks the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates, such as c-Jun.[2][3]
Q2: Is there a commercially available inactive control for this compound?
A2: Currently, a specific, commercially designated inactive control for this compound is not available.
Q3: In the absence of a specific inactive control, what are the best practices for designing negative control experiments for this compound?
A3: To rigorously validate that the observed experimental effects are due to the on-target inhibition of JNK by this compound, several alternative control strategies are recommended:
-
Use of a Structurally Related but Inactive Analog: The most robust approach is to use a chemically similar compound that lacks the reactive group responsible for covalent binding. For instance, an analog where the acrylamide (B121943) "warhead" is replaced with a non-reactive propylamide group would be an ideal negative control, as it would be expected to have a significantly higher IC50 value.[4]
-
Employ a Structurally Unrelated JNK Inhibitor: Corroborating findings with a different, structurally distinct JNK inhibitor helps to ensure that the observed phenotype is a result of JNK pathway inhibition rather than an artifact of the specific chemical scaffold of this compound.[5]
-
Perform Rescue Experiments: In cell-based models, expressing a mutant form of JNK that is resistant to covalent modification by this compound can confirm on-target effects. If the experimental phenotype is reversed in the presence of the inhibitor in cells expressing the resistant mutant, it strongly supports an on-target mechanism.
Q4: What are the potential off-target effects of this compound?
A4: As a covalent inhibitor, this compound has the potential to react with other proteins that contain accessible and reactive cysteine residues. While related covalent JNK inhibitors like JNK-IN-8 have demonstrated high selectivity for JNK, it is crucial to consider potential off-target interactions.[3][6] For example, the structurally similar compound JNK-IN-7 was found to interact with other kinases such as IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[3] For novel covalent inhibitors, unbiased proteomic profiling is recommended to comprehensively identify potential off-target interactions.[7]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of c-Jun Phosphorylation in Western Blot Analysis
Q: My western blot results show variable inhibition of phospho-c-Jun after treating cells with this compound. What could be the cause of this variability?
A: Inconsistent western blot outcomes can arise from several factors. Consider the following troubleshooting steps:
-
Inhibitor Integrity: Ensure the this compound stock solution is freshly prepared and has been stored correctly to prevent degradation. Minimize freeze-thaw cycles.
-
Cellular Conditions: Maintain consistency in cell density (e.g., 70-80% confluency) and overall cell health. Cellular stress can independently modulate signaling pathways, including the JNK pathway.
-
Stimulation Consistency: If you are using a stimulus to activate the JNK pathway (e.g., anisomycin, UV radiation), ensure that the concentration and duration of the stimulus are precisely controlled across all experiments.
-
Lysis Buffer Preparation: Always use a lysis buffer supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins during sample preparation.
-
Antibody Performance: The quality and specificity of the primary antibodies for both phosphorylated and total c-Jun are paramount. Validate your antibodies and determine their optimal working dilutions.
Issue 2: Unexpected Cellular Toxicity
Q: I am observing a high level of cell death at this compound concentrations that I expect to be specific for JNK inhibition. Is this a known on-target effect or a sign of off-target toxicity?
A: While sustained JNK inhibition can trigger apoptosis in certain cancer cell lines, unexpected or excessive toxicity may indicate off-target effects.[8] To dissect this, consider the following:
-
Confirm On-Target Toxicity: Employ the negative control strategies outlined in FAQ Q3. For example, determine if a structurally different JNK inhibitor induces a similar level of apoptosis.
-
Establish a Therapeutic Window: Perform a detailed dose-response analysis to determine the EC50 for both the desired biological effect (e.g., inhibition of c-Jun phosphorylation) and cell viability. A significant difference between these two values suggests a greater likelihood of on-target toxicity.
-
Cell Line Specificity: The cellular context is critical. Test this compound in a panel of different cell lines to ascertain if the observed toxicity is a general or cell-type-specific phenomenon.
Issue 3: Discrepancy Between Biochemical and Cellular Potency
Q: My in vitro kinase assays show that this compound is a potent inhibitor, but I need to use much higher concentrations to see an effect in my cell-based assays. Why is there such a large difference?
A: A significant shift between biochemical IC50 and cellular EC50 values is a common challenge in drug discovery. The following factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may possess limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.
-
Drug Efflux Pumps: The inhibitor could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell.
-
Intracellular Protein and Lipid Binding: Non-specific binding to other cellular components can sequester the inhibitor, reducing the free fraction available to engage with JNK.
-
High Intracellular ATP Concentration: Biochemical kinase assays are often conducted at ATP concentrations close to the Km of the enzyme, whereas cellular ATP levels are typically in the millimolar range. As an ATP-competitive inhibitor, higher concentrations of this compound are required to effectively compete with the saturating levels of ATP inside the cell.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Related JNK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | JNK-1 | 2.7 | Biochemical |
| JNK-2 | 19.0 | Biochemical | |
| JNK-3 | 9.0 | Biochemical | |
| JNK-IN-8 | JNK-1 | 4.7 | Biochemical |
| JNK-2 | 18.7 | Biochemical | |
| JNK-3 | 1.0 | Biochemical | |
| SP600125 | JNK-1 | 40 | Biochemical |
| JNK-2 | 40 | Biochemical | |
| JNK-3 | 90 | Biochemical | |
| SP600125 Negative Control | JNK-2 | 18,000 | Biochemical |
| JNK-3 | 24,000 | Biochemical |
Table 2: Cellular Activity of Covalent JNK Inhibitors
| Compound | Cell Line | Assay | EC50 |
| JNK-IN-7 | HeLa | c-Jun Phosphorylation | ~100 nM |
| A375 | c-Jun Phosphorylation | ~30 nM | |
| JNK-IN-8 | A375 | c-Jun Phosphorylation | Potent inhibition observed at 1 µM |
Experimental Protocols
Biochemical Kinase Assay for this compound Potency
This protocol outlines a method to determine the in vitro IC50 value of this compound against a specific JNK isoform.
Materials:
-
Recombinant, active JNK1, JNK2, or JNK3 enzyme
-
GST-tagged c-Jun (amino acids 1-79) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
This compound
-
DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then further dilute in Kinase Assay Buffer.
-
In a 96-well plate, combine the JNK enzyme and the GST-c-Jun substrate in Kinase Assay Buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the corresponding wells.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash thoroughly to remove any unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value using appropriate data analysis software.
Western Blot Analysis for Cellular Inhibition of c-Jun Phosphorylation
This protocol details the assessment of this compound's cellular activity by quantifying the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Cultured cells of interest
-
This compound
-
A known JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and an antibody for a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF or nitrocellulose membrane
Procedure:
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
Pre-treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway using a suitable activator for the appropriate duration (e.g., 30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and then lyse them using the supplemented lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and subsequently transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an appropriate imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total c-Jun and the loading control.
-
Quantify the band intensities to determine the degree of inhibition of c-Jun phosphorylation.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Jnk-1-IN-4 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the JNK inhibitor, Jnk-1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent such as DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the selectivity profile of this compound?
This compound is an inhibitor of c-Jun N-terminal kinases (JNKs) with the following reported IC50 values:
-
JNK1: 2.7 nM
-
JNK2: 19.0 nM
-
JNK3: 9.0 nM[1]
Q3: Is this compound a reversible or irreversible inhibitor?
The available literature does not definitively state whether this compound is a reversible or irreversible inhibitor. To determine the nature of inhibition in your experimental system, a washout experiment is recommended. Irreversible inhibitors form a stable, often covalent, bond with the target protein, and their inhibitory effect persists even after the compound is removed from the extracellular medium.[2] In contrast, the effect of a reversible inhibitor is diminished upon its removal.
Q4: How can I confirm that this compound is active in my cellular assay?
The activity of this compound can be confirmed by monitoring the phosphorylation of a direct downstream substrate of JNK, such as c-Jun.[3][4] A successful inhibition by this compound will result in a decrease in the levels of phosphorylated c-Jun (p-c-Jun). This can be assessed by Western blotting using an antibody specific for p-c-Jun.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of JNK activity observed. | Inhibitor degradation: Improper storage or handling of this compound. | Ensure the inhibitor has been stored correctly at -20°C as a solid. Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid multiple freeze-thaw cycles. |
| Low inhibitor concentration: The concentration of this compound used is insufficient to inhibit JNK in your specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Start with a concentration range around the reported IC50 values and extend higher. | |
| Cell permeability issues: this compound may not be efficiently entering the cells. | Increase the incubation time with the inhibitor. Ensure the vehicle (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell density, passage number, or growth conditions can affect signaling pathways. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inhibitor precipitation: this compound may precipitate out of solution, especially at high concentrations in aqueous media. | Visually inspect your media for any signs of precipitation after adding the inhibitor. If precipitation is observed, try preparing a more dilute stock solution or using a different formulation if available. | |
| Off-target effects observed. | High inhibitor concentration: Using excessive concentrations of this compound can lead to inhibition of other kinases. | Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. Consider using a structurally different JNK inhibitor as a control to confirm that the observed phenotype is due to JNK inhibition. |
| Difficulty determining if inhibition is reversible. | Inefficient washout: The inhibitor may not be completely removed from the cells or the well plate. | Increase the number and duration of washes with fresh, inhibitor-free media. Using a serum-containing medium for washes can sometimes help in removing hydrophobic compounds. |
| Rapid protein re-synthesis: The cell may be rapidly synthesizing new JNK protein, masking the effect of an irreversible inhibitor after washout.[5] | Assess JNK protein levels by Western blot at different time points after washout to monitor for new protein synthesis. |
Quantitative Data Summary
| Kinase | IC50 (nM) [1] |
| JNK1 | 2.7 |
| JNK2 | 19.0 |
| JNK3 | 9.0 |
Experimental Protocols
Protocol: Washout Experiment to Determine Inhibitor Reversibility
This protocol is designed to determine whether the inhibition of JNK by this compound is reversible or irreversible in a cell-based assay.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulus for JNK activation (e.g., anisomycin, UV radiation)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-c-Jun, anti-c-Jun, anti-JNK)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a concentration of this compound known to cause significant inhibition (e.g., 5-10 times the IC50) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Washout:
-
For the "washout" group, aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, inhibitor-free complete medium.
-
After the final wash, add fresh, pre-warmed, inhibitor-free medium to the wells.
-
For the "no washout" group, simply leave the inhibitor-containing medium on the cells.
-
-
Incubation: Incubate the plates for a desired period to allow for potential recovery of JNK activity in the washout group. This time can be varied (e.g., 1, 4, 8 hours).
-
Stimulation: Shortly before the end of the incubation period (e.g., 30 minutes prior), treat the cells with a known JNK activator to induce a robust signal.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add lysis buffer to each well, and collect the cell lysates.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against p-c-Jun (as a readout of JNK activity), total c-Jun, and total JNK (as loading controls).
-
Develop the blot and quantify the band intensities.
-
Interpretation of Results:
-
Reversible Inhibition: If the level of p-c-Jun in the "washout" group is significantly higher than in the "no washout" group and approaches the level of the stimulated control (without inhibitor), this suggests that the inhibition is reversible.
-
Irreversible Inhibition: If the level of p-c-Jun in the "washout" group remains low and similar to the "no washout" group, this indicates that the inhibition is irreversible or very slowly reversible.
Visualizations
Caption: Simplified JNK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a washout assay to determine inhibitor reversibility.
Caption: Logic diagram for interpreting the results of a washout experiment.
References
Validation & Comparative
A Head-to-Head Comparison of JNK Inhibitors: Jnk-1-IN-4 versus SP600125
In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinases (JNKs) have emerged as critical targets. These stress-activated protein kinases are implicated in a myriad of cellular processes, including inflammation, apoptosis, and cell proliferation. The development of potent and selective JNK inhibitors is therefore of paramount interest. This guide provides a detailed comparison of two prominent JNK inhibitors, Jnk-1-IN-4 and SP600125, focusing on their selectivity and potency, supported by experimental data and protocols.
Potency Against JNK Isoforms
Both this compound and SP600125 are potent inhibitors of the three main JNK isoforms: JNK1, JNK2, and JNK3. However, this compound demonstrates significantly higher potency, particularly against JNK1. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 2.7 | 19.0 | 9.0 |
| SP600125 | 40 | 40 | 90 |
Data compiled from publicly available sources.
Kinase Selectivity Profile
A critical attribute of any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting other kinases in the kinome. Off-target effects can lead to unforeseen cellular consequences and potential toxicity.
SP600125 has been characterized as a reversible, ATP-competitive inhibitor of JNKs.[1] While it effectively inhibits all JNK isoforms, studies have revealed that it is not entirely specific for JNKs and can inhibit other kinases, often with similar or even greater potency.[2][3] An expanded selectivity panel showed that SP600125 has 10-fold selectivity for JNK over MKK4, 25-fold selectivity over MKK3, MKK6, PKB, and PKCα, and over 100-fold selectivity against ERK2 and p38.[1][4] However, it has also been reported to inhibit other kinases to a similar or greater extent than JNK.[3] Furthermore, some of its biological effects have been shown to be independent of JNK inhibition, indicating potential off-target activities.[5] For instance, SP600125 has been found to inhibit phosphatidylinositol 3-kinase (PI3K) in an isoform-selective manner.[6][7]
This compound , on the other hand, is reported to be a highly selective inhibitor. While comprehensive, publicly available kinome-wide selectivity data for this compound is not as extensively documented as for SP600125, the available information suggests a more favorable selectivity profile.
The following table summarizes the known selectivity of SP600125 against a panel of other kinases.
| Kinase Target | SP600125 IC50 (nM) |
| MKK4 | ~400 |
| MKK3, MKK6, PKB, PKCα | ~1000 |
| ERK1, p38-2 | >10000 |
| Aurora kinase A | 60 |
| FLT3 | 90 |
| TRKA | 70 |
Data compiled from multiple sources.[1][4] Note: IC50 values for kinases other than JNKs are approximate and intended for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is essential to visualize the JNK signaling pathway and the experimental procedures for their evaluation.
Caption: A simplified diagram of the JNK signaling pathway.
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor using an in vitro assay.
Caption: Workflow of an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines a common method for determining the IC50 value of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9]
Materials:
-
JNK1, JNK2, or JNK3 enzyme
-
Peptide substrate (e.g., GST-c-Jun)
-
This compound or SP600125
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (this compound or SP600125) in kinase buffer. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing the JNK enzyme and the peptide substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific JNK isoform.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and SP600125 are valuable tools for studying the roles of JNK signaling. This compound stands out for its superior potency, particularly against JNK1. While SP600125 has been widely used and is well-characterized, researchers should be mindful of its potential off-target effects and consider its broader kinase selectivity profile when interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific research question, the required level of selectivity, and the experimental context. For studies demanding high potency and potentially greater selectivity, this compound may be the preferred choice. For broader, well-established inhibition of the JNK pathway where some off-target activity can be controlled for, SP600125 remains a relevant tool. As with any pharmacological inhibitor, it is crucial to validate findings using multiple approaches, such as genetic knockdown or the use of structurally distinct inhibitors, to ensure the observed effects are indeed mediated by the intended target.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
A Comparative Guide to the Irreversible JNK Inhibitors: Jnk-1-IN-4 and JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used irreversible inhibitors of c-Jun N-terminal kinases (JNKs): Jnk-1-IN-4 and JNK-IN-8. JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing crucial roles in cellular responses to stress, inflammation, apoptosis, and proliferation.[1][2] The irreversible inhibition of these kinases offers a powerful tool for dissecting their physiological and pathological functions. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and provides visual representations of key biological and experimental processes.
Performance Comparison
Both this compound and JNK-IN-8 are potent inhibitors of the three JNK isoforms: JNK1, JNK2, and JNK3. Their inhibitory activities, as measured by their half-maximal inhibitory concentrations (IC50), are summarized below.
Biochemical Potency
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 2.7 | 19.0 | 9.0 |
| JNK-IN-8 | 4.7 | 18.7 | 0.98 - 1 |
Table 1: Comparison of the biochemical potency (IC50 values) of this compound and JNK-IN-8 against the three JNK isoforms. [3][4][5]
JNK-IN-8 demonstrates particularly high potency against JNK3.[4][5] Both inhibitors exhibit excellent selectivity for JNKs over a broad panel of other kinases.[4]
Cellular Activity
In a cellular context, the efficacy of these inhibitors is often assessed by their ability to inhibit the phosphorylation of c-Jun, a primary downstream target of JNK.[3][4]
| Inhibitor | Cellular Effect |
| This compound | Inhibits the phosphorylation of c-Jun.[3] |
| JNK-IN-8 | Inhibits phosphorylation of c-Jun in cells.[4][6][7] |
Table 2: Summary of the demonstrated cellular activities of this compound and JNK-IN-8.
Mechanism of Irreversible Inhibition
JNK-IN-8 has been shown to act as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding pocket of the kinase.[4][7] This covalent modification permanently inactivates the enzyme. While this compound is described as a potent JNK inhibitor, detailed studies confirming its irreversible mechanism and covalent binding site are less extensively documented in the readily available literature compared to JNK-IN-8.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of JNK inhibition and the methods used for its characterization, the following diagrams are provided.
Caption: The JNK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
ATP solution.
-
JNK substrate (e.g., recombinant ATF2).
-
This compound or JNK-IN-8, serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and the JNK substrate.
-
Add the serially diluted inhibitor to the wells of the assay plate. Include DMSO-only wells as a control.
-
Add the kinase/substrate mixture to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence for ADP production or an antibody-based method for substrate phosphorylation.[8]
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Western Blot for Phospho-c-Jun
This assay determines the inhibitor's efficacy in blocking the JNK signaling pathway within a cellular environment.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, A375, or HEK293).
-
Cell culture medium and supplements.
-
JNK activator (e.g., anisomycin (B549157) or TNF-α).
-
This compound or JNK-IN-8.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the JNK inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., anisomycin) for a short period (e.g., 30 minutes) to induce c-Jun phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[9][10][11]
-
To ensure equal protein loading and to assess total c-Jun levels, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control.[9]
-
Conclusion
Both this compound and JNK-IN-8 are highly potent and selective irreversible inhibitors of JNKs, making them valuable tools for studying JNK-mediated signaling pathways. JNK-IN-8 is particularly well-characterized in terms of its irreversible binding mechanism. The choice between these inhibitors may depend on the specific JNK isoform of interest, the experimental system, and the desired level of mechanistic detail. The provided protocols offer a foundation for researchers to quantitatively assess and compare the performance of these and other JNK inhibitors in their own experimental settings.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
Jnk-1-IN-4 kinase selectivity profiling against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). The information presented herein is intended to assist researchers in evaluating the suitability of JNK-IN-8 for their studies by providing quantitative data on its on-target potency and off-target profile, alongside detailed experimental methodologies for assessing kinase inhibition.
Kinase Selectivity Profile of JNK-IN-8
JNK-IN-8 is a highly selective inhibitor of the JNK family of kinases, demonstrating potent inhibition of JNK1, JNK2, and JNK3.[1][2][3][4][5] Its selectivity has been extensively profiled against large panels of kinases, revealing a favorable off-target profile. The primary mechanism of action for JNK-IN-8 is through the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of JNKs.[2][6]
The following table summarizes the inhibitory activity of JNK-IN-8 against its primary targets and notable off-target kinases.
| Kinase Target | IC50 (nM) | Comments |
| JNK1 | 4.67 - 4.7 | Potent on-target inhibition.[1][2][3][4] |
| JNK2 | 18.7 | Potent on-target inhibition.[1][2][3][4] |
| JNK3 | 0.98 - 1 | Most potent on-target inhibition.[1][2][3][4] |
| MNK2 | ~200-500 | Minor off-target activity observed.[7] |
| FMS | ~200-500 | Minor off-target activity observed.[7] |
| Most other kinases | > 1000 | Profiled against over 400 kinases, JNK-IN-8 did not inhibit any other off-target kinases with an IC50 < 1 µM in cellular assays.[7] |
JNK Signaling Pathway and Inhibition by JNK-IN-8
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors, most notably c-Jun. This phosphorylation event modulates gene expression and is involved in a wide range of cellular processes, including proliferation, apoptosis, and inflammation. JNK-IN-8 exerts its effect by directly inhibiting the kinase activity of JNK1, JNK2, and JNK3, thereby blocking the phosphorylation of c-Jun and other downstream substrates.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent or a research tool. Several robust methods are employed for this purpose, each with its own principles.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (DiscoverX) is a high-throughput method that measures the binding affinity of a compound to a large panel of kinases. It is an active site-directed competition binding assay that does not rely on ATP.[6][8][9][10][11][12]
Principle: The assay involves a kinase tagged with a DNA label, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.
General Protocol:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
-
The test compound (JNK-IN-8) is incubated with the kinase panel.
-
The mixture is then added to the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound components are washed away.
-
The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using qPCR.
-
The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration, or as a dissociation constant (Kd).
Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.[1][2][4][7][13]
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
General Protocol:
-
The kinase, a suitable substrate (e.g., a peptide containing the JNK phosphorylation motif), and the test inhibitor (JNK-IN-8) are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
-
Unreacted [γ-³²P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
The IC50 value is determined by measuring the kinase activity at various concentrations of the inhibitor.
Z'-LYTE™ FRET-Based Kinase Assay
The Z'-LYTE™ assay (Thermo Fisher Scientific) is a fluorescence-based, coupled-enzyme format that uses Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity.[3][5][6][14]
Principle: The assay utilizes a peptide substrate labeled with two different fluorophores (a donor and an acceptor) that create a FRET pair. When the peptide is not phosphorylated, a development reagent (a protease) cleaves it, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide by the kinase protects it from cleavage by the protease, thus maintaining the FRET signal.
General Protocol:
-
The kinase and the test inhibitor (JNK-IN-8) are pre-incubated in the assay buffer.
-
A FRET-labeled peptide substrate and ATP are added to initiate the kinase reaction.
-
After incubation, the development reagent (protease) is added.
-
The mixture is incubated to allow for the cleavage of non-phosphorylated substrates.
-
The fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.
-
The ratio of the two emission signals is used to calculate the extent of phosphorylation, and subsequently, the level of kinase inhibition.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor like JNK-IN-8.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
JNK Inhibitors: A Comparative Guide to Isoform Specificity
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. The three main isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology, particularly within the ATP-binding pocket, making the development of isoform-specific inhibitors a significant challenge. However, due to the distinct and sometimes opposing biological roles of each isoform, isoform-selective inhibition is a critical goal for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2]
This guide provides a comparative analysis of the isoform specificity of several well-characterized JNK inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of JNK Inhibitor Isoform Specificity
The inhibitory activity of small molecule compounds against the JNK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several notable JNK inhibitors against JNK1, JNK2, and JNK3. Lower IC50 values indicate greater potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Isoform Selectivity Profile |
| SP600125 | 40 | 40 | 90 | Pan-JNK inhibitor |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | Pan-JNK inhibitor |
| Tanzisertib (CC-930) | 61 | 5 | 5 | JNK2/3 selective |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Pan-JNK inhibitor (covalent) |
| Compound 1 (An aminopyridine) | 518 | 210 | <1 | Highly JNK3 selective |
| Compound 4 (A pyrimidine (B1678525) derivative) | 420 | 97 | 16 | JNK2/3 selective |
| YL5084 | - | - | 84 | JNK2 selective over JNK1 (covalent) |
| 26k (An aminopyrazole derivative) | >500 | >210 | <1 | Highly JNK3 selective |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[1] The data presented here is compiled from multiple sources to provide a comparative overview.[3][4][5][6][7][8]
JNK Signaling Pathway
The JNK signaling cascade is a component of the larger mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stressors and inflammatory cytokines. The core of the pathway is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.
References
- 1. benchchem.com [benchchem.com]
- 2. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
Jnk-1-IN-4: A Potent and Selective ATP-Competitive JNK Inhibitor with Superior Preclinical Properties
For researchers, scientists, and drug development professionals, the quest for highly selective and potent kinase inhibitors is paramount. In the landscape of c-Jun N-terminal kinase (JNK) inhibitors, Jnk-1-IN-4 has emerged as a promising candidate, demonstrating significant advantages over other well-known ATP-competitive inhibitors such as SP600125 and CC-401. This guide provides a comprehensive comparison of this compound with these alternatives, supported by experimental data on its potency, selectivity, and pharmacokinetic profile.
Executive Summary
This compound is a novel, potent, and ATP-competitive inhibitor of JNKs with a favorable preclinical profile.[1] It exhibits low nanomolar inhibitory activity against JNK1 and demonstrates excellent bioavailability.[1] Compared to the widely used but less selective inhibitor SP600125 and the clinical candidate CC-401, this compound presents a potentially more attractive profile for therapeutic development, particularly for fibrotic diseases.
Potency: A Leap in Inhibition
This compound, also identified as compound E1, shows remarkable potency against JNK isoforms, particularly JNK1.[1] Its inhibitory activity surpasses that of many existing JNK inhibitors.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound (E1) | 2.7 | 19.0 | 9.0 | [1][2] |
| SP600125 | 40 | 40 | 90 | [3] |
| CC-401 | 25-50 (Ki) | 25-50 (Ki) | 25-50 (Ki) | [4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
The data clearly indicates that this compound is significantly more potent against JNK1 than both SP600125 and CC-401.
Selectivity: A Crucial Advantage
A key challenge in the development of kinase inhibitors is achieving selectivity to minimize off-target effects. While a direct head-to-head kinase panel screening comparing this compound, SP600125, and CC-401 under identical conditions is not publicly available, the existing data for each compound provides valuable insights.
This compound: The initial publication on this compound highlights its development as a potent JNK1 inhibitor, suggesting a focus on isoform selectivity.[1]
SP600125: This first-generation JNK inhibitor is known for its promiscuity, inhibiting other kinases with similar or greater potency than JNK.[5][6] It has been shown to have off-target effects on kinases such as Mps1, Aurora kinase A, FLT3, and TRKA.[3]
CC-401: As a second-generation inhibitor, CC-401 was designed to have improved selectivity over SP600125.[4] It is reported to have at least 40-fold selectivity for JNKs over a panel of other related kinases.[1][4]
The development of this compound as a third-generation inhibitor was driven by the need for even greater selectivity, particularly for the JNK1 isoform implicated in fibrotic diseases.[1]
Cellular Activity: Effective Downstream Inhibition
The ultimate measure of a JNK inhibitor's efficacy is its ability to block the downstream signaling cascade in a cellular context. The primary substrate for JNK is the transcription factor c-Jun. Inhibition of JNK activity is therefore commonly assessed by measuring the phosphorylation of c-Jun.
The discovery paper for this compound (E1) highlights that the introduction of a dimethylamine (B145610) side chain significantly enhanced its ability to inhibit c-Jun phosphorylation, even surpassing the clinical candidate CC-90001 in this regard.[1] This indicates that this compound is highly effective at engaging its target within the complex cellular environment and inhibiting the downstream signaling pathway.
Pharmacokinetics: Favorable In Vivo Profile
A major hurdle for many kinase inhibitors is achieving good pharmacokinetic properties, including oral bioavailability. This compound has demonstrated a promising pharmacokinetic profile in preclinical studies.
| Inhibitor | Bioavailability (%) | Species | Reference |
| This compound (E1) | 69 | Rat | [1] |
| SP600125 | Orally active, but specific bioavailability data is not readily available. Reduces TNF-α serum levels when administered intravenously in mice. | Mouse | [3] |
| CC-401 | Orally active, but specific bioavailability data is not readily available. | - |
The high oral bioavailability of this compound is a significant advantage for its potential development as an oral therapeutic.[1]
In Vivo Efficacy: Demonstrated Anti-Fibrotic Effects
The superior potency, selectivity, and pharmacokinetic profile of this compound have translated into significant efficacy in a preclinical model of idiopathic pulmonary fibrosis (IPF). In a bleomycin-induced IPF mouse model, compound E1 exerted significant anti-fibrotic effects.[1] This provides strong in vivo validation of its therapeutic potential.
Experimental Protocols
In Vitro JNK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of JNK.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration around the Km for the specific JNK isoform)
-
Substrate (e.g., GST-c-Jun (1-79))
-
Test compounds (this compound, SP600125, CC-401) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the JNK enzyme, substrate, and kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block JNK activity within a cell by assessing the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Stimulus to activate the JNK pathway (e.g., Anisomycin, UV-C irradiation)
-
Test compounds (this compound, SP600125, CC-401) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate JNK pathway activator for a specific duration (e.g., Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of c-Jun phosphorylation.
Visualizations
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating JNK inhibitor potency and cellular activity.
Conclusion
This compound represents a significant advancement in the development of ATP-competitive JNK inhibitors. Its superior potency, particularly against JNK1, coupled with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in a model of idiopathic pulmonary fibrosis, positions it as a highly promising candidate for further preclinical and clinical development. For researchers investigating the role of JNK signaling in disease, this compound offers a more potent and likely more selective tool compared to older inhibitors like SP600125 and CC-401, enabling more precise dissection of JNK-mediated biology.
References
- 1. Structure Optimization of c-Jun N-terminal Kinase 1 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
JNK Inhibitors: A Comparative Analysis of Kinase Selectivity
In the landscape of targeted therapeutics, the c-Jun N-terminal kinases (JNKs) have emerged as significant targets in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2][3] The development of potent and selective JNK inhibitors is a key focus for researchers. This guide provides a comparative analysis of the cross-reactivity profiles of several JNK inhibitors, offering insights into their selectivity and potential off-target effects.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its efficacy and safety. Non-specific binding can lead to off-target effects and toxicity. The following table summarizes the kinase selectivity data for a series of JNK inhibitors, highlighting their potency against JNK isoforms and their cross-reactivity with other kinases.
| Inhibitor | Target | IC50 (nM) | Off-Target Hits (at 10 µM) | Notes | Reference |
| JNK-IN-1 | JNK1/2/3 | Single-digit micromolar | Abl, c-kit, DDR1/2 | - | [4] |
| JNK-IN-2 | JNK1/2/3 | 5 to 10-fold more potent than JNK-IN-1 | Not specified | Removal of the 'flag methyl' group from JNK-IN-1 improved potency. | [4] |
| JNK-IN-7 | JNK1/2/3 | Not specified | IRAK1, PIK3C3, PIP5K3, PIP4K2C (in A375 cells at 1 µM) | Irreversible inhibitor. | [4] |
| JNK-IN-8 | JNKs | Not specified | Not specified | Potent and relatively selective covalent inhibitor. | [4] |
| SP600125 | JNK1/2, JNK3 | 40, 90 | At higher concentrations, it can inhibit ERKs and p38 MAPKs. | ATP-competitive inhibitor. | [3][5] |
| AS601245 | JNK1, JNK2, JNK3 | 150, 220, 70 | Not specified | ATP-competitive inhibitor. | [3] |
| CC-401 | JNKs | Not specified | Not specified | Second-generation ATP-competitive inhibitor. A phase I clinical trial for acute myeloid leukemia was discontinued. | [2] |
| Compound 11 | JNK1, JNK2 | 3, 20 | Showed 40-fold greater selectivity compared to 317 other kinases. | - | [1] |
JNK Signaling Pathway
The JNK signaling pathway is a critical cascade in the cellular response to stress. It is activated by various stimuli, including inflammatory cytokines and environmental stresses. The pathway involves a series of protein kinases that ultimately lead to the phosphorylation and activation of transcription factors, such as c-Jun, which regulate gene expression involved in apoptosis, inflammation, and cell proliferation.[5][6]
Caption: The JNK signaling cascade, a key pathway in cellular stress response.
Experimental Protocols
The determination of kinase inhibitor selectivity is a crucial step in drug discovery. A widely used method for this is the KinomeScan™ platform, which provides a comprehensive profiling of a compound against a large panel of kinases.
KinomeScan™ Assay Protocol
This method is based on a competitive binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.
-
Immobilization of Kinases: A proprietary DNA-tagged version of each kinase is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test compound (e.g., this compound) is incubated with the immobilized kinases in the presence of a known, tagged ligand that also binds to the active site of the kinases.
-
Washing: Unbound compounds and ligands are washed away.
-
Elution and Quantification: The amount of the tagged ligand that remains bound to each kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of the test compound for the kinase. The results are often reported as a percentage of the control (no test compound) or as a dissociation constant (Kd). A lower percentage of control indicates stronger binding of the test compound.
This high-throughput screening method allows for the rapid assessment of a compound's selectivity across the human kinome, providing a detailed cross-reactivity profile. The selectivity of JNK-IN-1 was profiled at a concentration of 10 μM against a 400-kinase panel using this methodology.[4]
Experimental Workflow
The process of characterizing the cross-reactivity of a kinase inhibitor involves several key steps, from initial screening to cellular validation.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Confirming JNK-1-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of JNK-1-IN-4, a potent JNK inhibitor. We present a detailed analysis of its performance alongside alternative JNK inhibitors, supported by experimental data and detailed protocols for key assays.
This compound: An Overview
This compound is a selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development. Confirming that a compound engages its intended target within the complex cellular environment is a critical step in its validation.
Comparative Analysis of JNK Inhibitors
The efficacy of this compound is best understood in the context of other widely used JNK inhibitors. The following table summarizes the inhibitory potency of this compound and selected alternatives against the three JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular p-c-Jun EC50 (nM) |
| This compound | 2.7 | 19.0 | 9.0 | Not Reported |
| SP600125 | 40 | 40 | 90 | ~5,000-10,000 |
| JNK-IN-8 | 4.7 | 18.7 | 1 | ~338-486 |
| CC-930 | 61 | 7 | 6 | Not Reported |
Note: IC50 values represent the concentration of inhibitor required to reduce the in vitro activity of the kinase by 50%. Cellular EC50 values for p-c-Jun inhibition reflect the inhibitor's potency in a cellular context. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. Various extracellular stimuli activate MAP3Ks, which in turn phosphorylate and activate MAP2Ks (MKK4 and MKK7). These dual-specificity kinases then phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in diverse cellular processes.
A Comparative Guide: JNK-1-IN-4 Efficacy Versus Genetic Knockdown of JNK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methods for inhibiting the c-Jun N-terminal kinase (JNK) pathway: the pharmacological inhibitor JNK-1-IN-4 and genetic knockdown techniques such as siRNA and shRNA. Understanding the nuances, efficacy, and experimental considerations of each approach is critical for designing robust experiments and interpreting results accurately.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA) |
| Mechanism | Reversible or irreversible binding to the ATP-binding pocket of JNK isoforms. | Post-transcriptional gene silencing by targeting JNK mRNA for degradation. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA and protein turnover (24-72 hours). |
| Duration of Effect | Transient, dependent on compound half-life and metabolism. | Can be transient (siRNA) or stable (shRNA) depending on the delivery method. |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding sites. This compound shows selectivity for JNK isoforms. | Highly specific to the target JNK mRNA sequence, but can have off-target effects due to unintended mRNA binding. |
| Isoform Selectivity | Can be designed to be selective for specific JNK isoforms (JNK1, JNK2, JNK3). | Can be designed to target specific JNK isoforms by targeting unique mRNA sequences. |
| Application | In vitro and in vivo studies. | Primarily in vitro cell culture; in vivo application is more complex. |
| Ease of Use | Relatively simple to apply to cell cultures. | Requires transfection or transduction procedures, which can be technically challenging. |
Quantitative Efficacy Comparison
Direct comparative studies of this compound and genetic knockdown within the same experimental system are limited in the public domain. However, we can analyze their efficacy based on available data from separate studies.
This compound: Potency in Biochemical Assays
This compound is a potent inhibitor of JNK isoforms. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound | JNK1 | 2.7 |
| JNK2 | 19.0 | |
| JNK3 | 9.0 |
Data sourced from commercially available information.
Genetic Knockdown: Protein Expression Reduction
The efficacy of genetic knockdown is measured by the percentage reduction in the target protein levels, commonly assessed by Western blot.
| Method | Target | Cell Line | Knockdown Efficiency | Reference Study |
| siRNA | JNK1 | MCF-7 | Up to 70% reduction | [] |
| JNK2 | MCF-7 | Up to 70% reduction | [] | |
| shRNA | JNK1 & JNK2 | Jurkat-NFAT-Luc | ~50% reduction | [2] |
It is important to note that the functional consequences of these two approaches can differ. For instance, a study comparing the pharmacological inhibitor SP600125 to shRNA-mediated knockdown of JNK in MCF-7 breast cancer cells found that while SP600125 inhibited cell proliferation, the shRNA-mediated knockdown of JNK1 and/or JNK2 did not have the same effect, suggesting potential off-target effects of the small molecule inhibitor.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.
JNK Signaling Pathway
The JNK signaling pathway is a key stress-activated protein kinase cascade involved in a wide range of cellular processes, including apoptosis, inflammation, and proliferation.
Caption: The JNK signaling cascade.
Experimental Workflow: Pharmacological Inhibition with this compound
This workflow outlines the typical steps for assessing the effect of a JNK inhibitor on a downstream target like c-Jun phosphorylation.
Caption: Workflow for JNK inhibitor studies.
Experimental Workflow: Genetic Knockdown of JNK
This workflow illustrates the process of using siRNA or shRNA to reduce JNK expression and analyze the functional consequences.
Caption: Workflow for JNK genetic knockdown.
Detailed Experimental Protocols
This compound Treatment for In Vitro Studies
Objective: To inhibit JNK activity in cultured cells to study its role in a specific cellular process.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Reagents for the downstream assay (e.g., cell lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as the inhibitor-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific experimental question and the kinetics of the cellular process being investigated.
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell lysis for Western blotting to assess the phosphorylation of JNK targets like c-Jun, or functional assays like apoptosis or proliferation assays.
siRNA-Mediated Knockdown of JNK
Objective: To transiently reduce the expression of a specific JNK isoform to study its function.
Materials:
-
siRNA targeting the JNK isoform of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell line of interest
-
Reagents for validation (e.g., lysis buffer, antibodies for Western blot, primers for qPCR)
Procedure:
-
Cell Seeding: Plate cells one day before transfection to ensure they are 60-80% confluent on the day of transfection.
-
Complex Formation:
-
In one tube, dilute the JNK siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal time for knockdown will vary depending on the cell line and the stability of the JNK protein.
-
Validation of Knockdown: Harvest the cells to assess the efficiency of JNK knockdown at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Functional Analysis: Perform the desired functional assay on the cells with confirmed JNK knockdown.
shRNA-Mediated Knockdown of JNK
Objective: To achieve stable, long-term reduction of JNK expression.
Materials:
-
Lentiviral or retroviral vector encoding an shRNA targeting the JNK isoform of interest (and a non-targeting control shRNA)
-
Packaging plasmids
-
Producer cell line (e.g., HEK293T)
-
Target cell line
-
Polybrene or other transduction enhancer
-
Puromycin or other selection antibiotic
Procedure:
-
Virus Production: Co-transfect the shRNA vector and packaging plasmids into the producer cell line to generate viral particles.
-
Virus Harvest: Collect the supernatant containing the viral particles 48-72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cells in the presence of a transduction enhancer like polybrene.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.
-
Expansion and Validation: Expand the population of antibiotic-resistant cells and validate JNK knockdown using Western blot or qPCR.
-
Functional Analysis: Use the stable JNK knockdown cell line for downstream functional experiments.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown are powerful tools for studying JNK signaling. The choice of method depends on the specific research question, the desired duration of inhibition, and the experimental system.
-
This compound offers a rapid and reversible means of inhibiting JNK activity, making it suitable for studying acute cellular responses. However, the potential for off-target effects necessitates careful validation and the use of appropriate controls.
-
Genetic knockdown provides a highly specific method to reduce JNK expression. siRNA is ideal for transient knockdown, while shRNA allows for the creation of stable cell lines for long-term studies. While generally more specific, off-target effects can still occur, and the knockdown efficiency should always be validated.
For the most conclusive results, researchers should consider using both approaches in parallel to confirm that the observed phenotypes are indeed a consequence of JNK inhibition.
References
Navigating the JNK Signaling Pathway in Oncology: A Comparative Analysis of JNK Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of JNK inhibitors in various cancer cell line models. While specific data for the investigational inhibitor JNK-IN-4 is limited in publicly accessible research, this guide provides a comparative overview of widely studied JNK inhibitors, offering valuable insights into their efficacy and mechanisms of action in oncological contexts.
The c-Jun N-terminal kinases (JNKs) are key mediators in cellular responses to stress, playing a pivotal role in regulating apoptosis, inflammation, and cell proliferation.[1][2] As components of the mitogen-activated protein kinase (MAPK) signaling cascade, JNKs are activated by a variety of stimuli, including inflammatory cytokines and environmental stress.[1] The JNK signaling pathway's intricate involvement in both promoting and suppressing tumorigenesis has made it a focal point for cancer research and therapeutic development.[2]
This guide delves into the performance of several prominent JNK inhibitors across a spectrum of cancer cell line models, presenting key experimental data to facilitate a comparative understanding of their potential as anti-cancer agents.
The JNK Signaling Cascade: A Target for Cancer Therapy
The JNK signaling pathway is a multi-tiered cascade that ultimately leads to the phosphorylation and activation of transcription factors, notably c-Jun, which in turn regulates the expression of genes involved in critical cellular processes. The pathway's dual role in both cell survival and apoptosis is highly context-dependent, varying with cell type and the nature of the stimulus.[2] In some cancers, aberrant JNK signaling contributes to tumor progression and chemoresistance, making it an attractive target for therapeutic intervention.
Below is a diagram illustrating the canonical JNK signaling pathway and the points of intervention for JNK inhibitors.
Caption: The JNK signaling pathway activated by stress stimuli, leading to gene transcription changes. JNK inhibitors block the activity of JNK proteins.
Performance of JNK Inhibitors in Cancer Cell Lines
The efficacy of JNK inhibitors is typically evaluated through various in vitro assays that measure their impact on cell viability, proliferation, and apoptosis. A key metric for comparing the potency of different inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
While extensive data for JNK-IN-4 is not publicly available, the following tables summarize the performance of other well-characterized JNK inhibitors in various cancer cell line models. JNK-IN-4 is part of a series of covalent JNK inhibitors and has been noted to have an IC50 against JNK1 that is 3-fold higher than a related compound in initial studies.[1][3]
Table 1: IC50 Values of Selected JNK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| SP600125 | HT29 | Colon Cancer | Data not specified | [4] |
| SP600125 | SW620 | Colon Cancer | Data not specified | [4] |
| CC-401 | HT29 | Colon Cancer | Data not specified | [4] |
| CC-401 | SW620 | Colon Cancer | Data not specified | [4] |
| JNK Inhibitor IX | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Effective in inhibiting cell growth | [5] |
| AS602801 | PANC-1 CSLCs | Pancreatic Cancer | 7.5 (used concentration) | [6] |
Note: Specific IC50 values are often context-dependent and can vary between studies. The data presented here is for comparative purposes.
Table 2: Effects of JNK Inhibitors on Apoptosis and Cell Cycle
| Inhibitor | Cancer Cell Line | Effect | Assay | Reference |
| JNK Inhibitor IX | Pancreatic Cancer Cell Lines | G2 arrest, DNA damage | Cell Cycle Analysis, Immunoblotting | [5] |
| AS602801 | Glioma Stem Cells | Decreased stem cell markers (CD133, Sox2, etc.) | Flow Cytometry, Immunoblotting | [6] |
| CC-401 | 4T1 | Reduced lung metastases | In vivo mouse model | [7] |
Experimental Protocols: A Methodological Overview
The evaluation of JNK inhibitors in cancer cell lines relies on a set of standardized experimental protocols. Below is a generalized workflow for assessing the efficacy of a JNK inhibitor.
Caption: A typical workflow for evaluating the performance of a JNK inhibitor in cancer cell lines, from cell culture to data analysis.
Key Experimental Methodologies:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound. They measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To determine if the inhibitor induces programmed cell death, techniques like flow cytometry with Annexin V and Propidium Iodide (PI) staining are employed. Annexin V binds to phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Western Blotting: This technique is crucial for confirming the mechanism of action of the JNK inhibitor. By probing for phosphorylated forms of JNK (p-JNK) and its downstream target c-Jun (p-c-Jun), researchers can verify that the inhibitor is hitting its intended target. Additionally, the expression levels of key apoptosis-related proteins, such as cleaved caspases, can be assessed.
Conclusion
The JNK signaling pathway remains a compelling target for the development of novel anti-cancer therapies. While specific data on the performance of JNK-IN-4 in a wide range of cancer cell lines is not extensively available in the public domain, the broader class of JNK inhibitors has demonstrated significant potential in preclinical studies. The comparative data presented in this guide for inhibitors such as SP600125, CC-401, and AS602801 highlight the importance of considering the specific cancer type and cellular context when evaluating the therapeutic potential of targeting the JNK pathway. Further research, including head-to-head comparison studies, will be crucial in elucidating the most effective strategies for leveraging JNK inhibition in the fight against cancer.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to JNK-1-IN-4 and Other Small Molecule Inhibitors of JNK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of JNK-1-IN-4 with other prominent small molecule inhibitors of c-Jun N-terminal kinases (JNKs). The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and reported biological activities. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in a variety of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets. Small molecule inhibitors are invaluable tools for dissecting the physiological and pathological roles of JNK signaling.
Biochemical Potency of JNK Inhibitors
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor. The table below summarizes the reported in vitro biochemical potencies of this compound and other well-characterized JNK inhibitors against the three main JNK isoforms: JNK1, JNK2, and JNK3.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK1 Ki (nM) | JNK2 Ki (nM) | JNK3 Ki (nM) |
| This compound | 2.7 | 19.0 | 9.0 | - | - | - |
| SP600125 | 40 | 40 | 90 | - | - | - |
| TCS JNK 6o | 45 | 160 | - | 2 | 4 | 52 |
| CC-930 | 61 | 7 | 6 | 44 | 6.2 | - |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor is its selectivity, as off-target effects can lead to misleading experimental results and potential toxicity. The following tables summarize the known selectivity of the compared JNK inhibitors against a panel of other kinases.
This compound: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time.
SP600125: This inhibitor has been reported to have activity against other kinases, indicating a degree of promiscuity.
| Kinase | Fold Selectivity vs. JNK |
| MKK4 | >10 |
| MKK3, MKK6, PKB, PKCα | >25 |
| ERK2, p38, Chk1, EGFR | >100[2] |
TCS JNK 6o: This inhibitor is reported to have high selectivity for JNKs over other MAP kinases.
| Kinase | Selectivity |
| ERK2, p38α, p38δ | >1000-fold selective for JNK-1 and -2[3] |
CC-930: This inhibitor has been profiled against a large panel of kinases and has shown good selectivity.
| Kinase | IC50 (µM) |
| ERK1 | 0.48 |
| p38α | 3.4 |
| EGFR | 0.38 |
Note: CC-930 was tested against a panel of 240 kinases, with EGFR being the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.
Cellular Activity
The efficacy of a JNK inhibitor in a cellular context is crucial for its utility in biological research. A common method to assess cellular activity is to measure the inhibition of the phosphorylation of c-Jun, a primary downstream target of JNK.
| Inhibitor | Cellular Assay | Cell Line | EC50/IC50 |
| This compound | Inhibition of c-Jun phosphorylation | - | - |
| SP600125 | Inhibition of c-Jun phosphorylation | Jurkat T cells | 5-10 µM[2] |
| TCS JNK 6o | Inhibition of c-Jun phosphorylation | HepG2 | 920 nM[3] |
| CC-930 | Inhibition of phospho-cJun formation | Human PBMC | 1 µM |
In Vivo Efficacy
The ultimate test for a potential therapeutic agent is its efficacy in a living organism. JNK inhibitors have been evaluated in various animal models of disease.
-
This compound: Has demonstrated anti-fibrotic effects in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis.[4]
-
SP600125: Has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α expression and anti-CD3-induced apoptosis of thymocytes in mice.[2]
-
CC-930: Has shown anti-fibrotic activity in multiple animal models and has entered Phase II clinical trials for idiopathic pulmonary fibrosis.[5]
Signaling Pathway and Experimental Workflows
To provide a better understanding of the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams illustrate the JNK signaling pathway and a general workflow for determining inhibitor potency.
Caption: The JNK Signaling Pathway and the site of action for JNK inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the 4-hydroxynonenal-regulated JNK/c-Jun pathway improves bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Jnk-1-IN-4: A Comparative Guide
For researchers navigating the landscape of c-Jun N-terminal kinase (JNK) inhibitors, selecting the appropriate tool for in vivo studies is paramount to generating reliable and translatable data. This guide provides a comparative assessment of Jnk-1-IN-4 against other commonly used JNK inhibitors, focusing on their in vivo specificity. The information presented is based on available experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, such as apoptosis, inflammation, and cell differentiation. There are three main JNK isoforms: JNK1, JNK2, and JNK3, with JNK1 and JNK2 being ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. The distinct and sometimes opposing roles of these isoforms underscore the need for specific inhibitors.
Comparative Analysis of JNK Inhibitors
This section provides a detailed comparison of this compound with other widely used JNK inhibitors: SP600125, CC-930, and JNK-IN-8. The comparison focuses on their in vitro potency, in vivo pharmacokinetics, and, most importantly, their specificity.
Quantitative Data Summary
The following tables summarize the available quantitative data for each inhibitor. It is important to note that direct head-to-head in vivo specificity studies are limited in the public domain; therefore, the data presented is compiled from various independent studies.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| This compound | 2.7[1] | 19.0[1] | 9.0[1] | Potent inhibitor of all three JNK isoforms. |
| SP600125 | 40 | 40 | 90 | Broad-spectrum JNK inhibitor. |
| CC-930 | 61 | 5 | 5 | Shows a preference for JNK2 and JNK3. |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Potent, irreversible pan-JNK inhibitor. |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Inhibitor | Animal Model | Bioavailability | Efficacious Dose Range | Therapeutic Area Investigated |
| This compound | Mouse | 69%[1] | Not explicitly stated | Idiopathic Pulmonary Fibrosis[1] |
| SP600125 | Mouse, Rat | Not explicitly stated | 15-30 mg/kg | Inflammation, Apoptosis |
| CC-930 | Rat, Mouse | Orally active | 10-150 mg/kg | Fibrosis, Inflammation |
| JNK-IN-8 | Mouse | Not explicitly stated | 25 mg/kg | Cancer |
Table 3: In Vitro and In Vivo Selectivity Profile
| Inhibitor | In Vitro Selectivity | In Vivo Off-Target Effects |
| This compound | Data from broad kinase screening is not publicly available. | Not publicly documented. |
| SP600125 | Known to inhibit other kinases, including CDKs, and shows off-target effects in cellular assays. | Can induce phosphorylation of Src, IGF-IR, Akt, and Erk1/2 independent of JNK inhibition. |
| CC-930 | High selectivity against a panel of 240 kinases; EGFR was the only non-MAP kinase inhibited by more than 50% at 3 µM. | Data on broad in vivo off-target effects is limited. |
| JNK-IN-8 | Highly selective in a panel of over 400 kinases. | In cellular assays, it is highly selective for JNK isoforms. |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of specificity assessments. Below are representative protocols for key experiments.
In Vivo Target Engagement Assessment via Western Blot
This protocol describes a method to assess the in vivo target engagement of a JNK inhibitor by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
JNK inhibitor (e.g., this compound) and vehicle control
-
Animal model (e.g., C57BL/6 mice)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Administer the JNK inhibitor or vehicle to the animals according to the desired dosing schedule and route.
-
At the end of the treatment period, euthanize the animals and harvest the target tissues.
-
Immediately homogenize the tissues in ice-cold RIPA buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
In Vivo Kinase Specificity Profiling using Kinobeads
This protocol provides a general workflow for assessing the in vivo selectivity of a kinase inhibitor using a chemical proteomics approach with kinobeads.
Materials:
-
Kinase inhibitor and vehicle
-
Animal model
-
Lysis buffer
-
Kinobeads (immobilized broad-spectrum kinase inhibitors)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Procedure:
-
Treat animals with the test inhibitor or vehicle.
-
Harvest tissues at the desired time point and prepare lysates under native conditions.
-
Incubate the lysates with kinobeads to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Identify and quantify the captured kinases using proteomics software.
-
Compare the kinase profiles from inhibitor-treated and vehicle-treated animals to identify the targets of the inhibitor.
Conclusion and Recommendations
The selection of a JNK inhibitor for in vivo studies requires careful consideration of its potency, isoform selectivity, and off-target effects.
-
This compound is a potent pan-JNK inhibitor with good bioavailability. However, the lack of publicly available in vivo selectivity data is a significant limitation. Researchers using this compound should consider performing their own in vivo target engagement and selectivity profiling to validate their findings.
-
SP600125 , while widely used, has well-documented off-target effects in vivo, which can confound the interpretation of experimental results. Its use as a specific JNK inhibitor should be approached with caution, and findings should be confirmed with more selective tools.
-
CC-930 demonstrates good in vitro selectivity and has been used in various in vivo models. Its preference for JNK2/3 may be advantageous for studying the specific roles of these isoforms.
-
JNK-IN-8 stands out as a highly selective, irreversible pan-JNK inhibitor. Its covalent mechanism of action can provide sustained target inhibition. The availability of extensive in vitro selectivity data makes it a strong candidate for studies requiring high specificity.
For rigorous in vivo studies, it is recommended to use inhibitors with well-characterized selectivity profiles, such as JNK-IN-8 or CC-930. When using less characterized inhibitors like this compound, it is crucial to perform orthogonal validation experiments, such as comparing the inhibitor's effects to genetic knockdown of the target, to ensure that the observed phenotypes are indeed due to JNK inhibition. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
Structural Basis for JNK-1-IN-4 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNK-1-IN-4, a selective c-Jun N-terminal kinase (JNK) 1 inhibitor, with other notable JNK inhibitors. We delve into the structural underpinnings of its selectivity, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers in kinase signaling and drug discovery.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[2] The JNK signaling pathway plays a critical role in regulating diverse cellular processes such as cell proliferation, apoptosis, differentiation, and inflammation.[3]
There are three main JNK genes—JNK1, JNK2, and JNK3—which produce at least ten different protein isoforms through alternative splicing.[2] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[4] This tissue-specific expression and the distinct, sometimes opposing, functions of the isoforms make the development of isoform-selective inhibitors a key therapeutic goal.[3] Dysregulation of JNK signaling is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1]
This compound: A Selective JNK1 Inhibitor
This compound (also known as Compound E1) has emerged as a potent inhibitor of JNK, demonstrating notable selectivity for the JNK1 isoform. Its inhibitory activity against the three JNK isoforms highlights its preference for JNK1, making it a valuable tool for dissecting the specific roles of this isoform.
Performance Comparison of JNK Inhibitors
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table summarizes the in vitro potency of this compound against JNK isoforms and compares it with other well-characterized JNK inhibitors.
| Inhibitor | JNK1 (IC50/Ki) | JNK2 (IC50/Ki) | JNK3 (IC50/Ki) | Selectivity Profile & Notes |
| This compound | 2.7 nM (IC50) | 19.0 nM (IC50) | 9.0 nM (IC50) | ~7-fold selective for JNK1 over JNK2. |
| SP600125 | 40 nM (IC50) | 40 nM (IC50) | 90 nM (IC50) | Pan-JNK inhibitor; ATP-competitive. Also inhibits other kinases like Aurora kinase A and FLT3.[5][6] |
| Bentamapimod (AS602801) | 80 nM (IC50) | 90 nM (IC50) | 230 nM (IC50) | Orally active pan-JNK inhibitor.[5] |
| Tanzisertib (CC-930) | 61 nM (IC50), 44 nM (Ki) | 5 nM (IC50), 6.2 nM (Ki) | 5 nM (IC50) | Potent pan-JNK inhibitor with high selectivity against MAP kinases ERK1 and p38α.[5] |
| BI-78D3 | 280 nM (IC50) | - | - | Substrate-competitive inhibitor targeting the JIP1 docking site; >100-fold selective over p38α.[5][7] |
| JNK-IN-8 | 4.7 nM (IC50) | 2.1 nM (IC50) | 0.8 nM (IC50) | Covalent inhibitor targeting a conserved cysteine residue.[8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[9] Ki (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.
Structural Basis for this compound Selectivity
As of this review, a public co-crystal structure of this compound bound to JNK1 is not available. However, by examining the known structures of JNK1 in complex with other ligands, we can infer a plausible structural basis for its selectivity.
The JNK1 kinase domain consists of a smaller N-terminal lobe, primarily composed of β-sheets, and a larger C-terminal α-helical lobe.[1] The ATP-binding site is located in the cleft between these two lobes. Selectivity among JNK isoforms, and against other kinases, is often achieved by exploiting subtle differences in the amino acid residues lining this pocket and adjacent regions.
Key structural features of JNK1 that inhibitors can exploit include:
-
The Hinge Region: This region connects the N- and C-lobes and forms critical hydrogen bonds with ATP-competitive inhibitors.
-
The Gatekeeper Residue: This residue controls access to a hydrophobic back pocket. The nature of the gatekeeper (Methionine in JNKs) and the size of the back pocket can be key determinants of selectivity.
-
The D-Recruiting Site (DRS): Located distal to the active site, this docking groove binds to a "D-motif" present in JNK substrates and scaffold proteins like JIP1.[10] Inhibitors that target this site, such as BI-78D3, offer an alternative, non-ATP competitive mechanism of inhibition.[7]
This compound's preference for JNK1 over JNK2 suggests it likely interacts with residues that differ between these two highly homologous isoforms. Although the ATP-binding pockets are highly conserved (>98% homology), minor variations in residues outside the immediate binding cleft can influence inhibitor affinity and conformation, leading to isoform-specific inhibition.[10] Without a co-crystal structure, molecular docking and structure-activity relationship (SAR) studies would be necessary to precisely map the interactions responsible for the observed selectivity of this compound.[11]
Signaling Pathways and Experimental Workflows
To provide a comprehensive context, the following diagrams illustrate the JNK signaling pathway and a typical workflow for evaluating inhibitor performance.
Caption: The JNK signaling cascade.
Caption: Workflow for JNK inhibitor evaluation.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust experimental design. Below are methodologies for key experiments.
In Vitro Kinase Activity Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JNK isoform.
Objective: To determine the IC50 value of an inhibitor for JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase substrate (e.g., GST-c-Jun or a synthetic peptide like ATF2).
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT).
-
ATP (typically at the Km concentration for each kinase).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection system: This can be radioactive ([γ-³²P]ATP with subsequent autoradiography) or non-radioactive (e.g., ADP-Glo™, LanthaScreen™, or ELISA-based with a phospho-specific antibody).
Procedure (using ADP-Glo™ as an example):
-
Reaction Setup: In a 384-well plate, add the test inhibitor at serially diluted concentrations.
-
Enzyme Addition: Add the recombinant JNK isoform to each well.
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., ATF2) and ATP to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based c-Jun Phosphorylation Assay
This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of a direct downstream target of JNK.
Objective: To measure the inhibition of endogenous JNK activity in cells.
Materials:
-
Cell line (e.g., HeLa or A375 cells).
-
Cell culture medium and reagents.
-
JNK pathway activator (e.g., Anisomycin or UV radiation).
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies: Primary antibody against phospho-c-Jun (Ser63) and a total c-Jun antibody.
-
Detection method: Western blotting or In-Cell Western™.
Procedure (Western Blotting):
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce c-Jun phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-c-Jun signal to the total c-Jun or a loading control (e.g., GAPDH). Plot the normalized signal against inhibitor concentration to determine the cellular EC50.
Conclusion
This compound is a valuable chemical probe distinguished by its potent inhibition of JNK1 and its selectivity over the JNK2 isoform. While the precise structural interactions driving this selectivity await elucidation by crystallographic or advanced computational studies, analysis of the JNK1 structure provides a strong framework for understanding its potential binding mode. By comparing its performance with a range of other inhibitors, from pan-JNK compounds like SP600125 to substrate-competitive molecules like BI-78D3, this guide places this compound in the broader context of JNK-targeted drug discovery. The provided methodologies offer a standardized approach for researchers to validate and compare the efficacy and selectivity of novel JNK inhibitors, ultimately advancing the development of targeted therapies for JNK-driven diseases.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Understanding the Specificity of a Docking Interaction between JNK1 and the Scaffolding Protein JIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
Safety Operating Guide
Essential Guide to the Proper Disposal of Jnk-1-IN-4
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Jnk-1-IN-4, a c-Jun N-terminal kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for the disposal of potent kinase inhibitors and hazardous laboratory chemicals.
Waste Classification and Disposal Summary
All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of this waste from other laboratory waste streams at the point of generation is critical to prevent cross-contamination and ensure proper disposal.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Solutions Containing this compound | Collect in a sealed, clearly labeled, and leak-proof hazardous waste container. |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container. Sharps should be placed in a puncture-resistant sharps container for hazardous waste. |
| Decontamination Rinsate | The first rinsate from cleaning contaminated surfaces or glassware must be collected and disposed of as hazardous chemical waste. |
Detailed Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated waste materials.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Segregation and Containment:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, absorbent pads, gloves, and pipette tips, into a designated, durable, and sealable hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and must include the full chemical name "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be kept securely closed when not in use and should be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
-
Sharps Waste:
-
All contaminated sharps, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
-
3. Labeling and Storage:
-
All hazardous waste containers must be accurately and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to mitigate spills.
4. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
A common and effective procedure involves wiping surfaces first with a solvent capable of dissolving the compound (e.g., ethanol (B145695) or DMSO, depending on solubility), followed by a thorough cleaning with a laboratory detergent and water.
-
The initial solvent wipe and rinsate must be collected and disposed of as hazardous liquid waste.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the sanitary sewer or in the regular trash.[1] Evaporation in a fume hood is not an acceptable method of disposal.[1]
JNK1 Signaling Pathway in Apoptosis
This compound is an inhibitor of c-Jun N-terminal kinase (JNK), a key component of a signaling cascade that plays a critical role in cellular processes, including apoptosis (programmed cell death).[2][3][4] Understanding this pathway provides context for the biological impact of this inhibitor. Environmental stressors or inflammatory cytokines can trigger a phosphorylation cascade that activates JNK.[5][6] Activated JNK can then translocate to the nucleus to regulate the transcription of pro-apoptotic genes or act directly on mitochondrial proteins to initiate apoptosis.[3][4]
Caption: JNK1 signaling pathway leading to apoptosis and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Jnk-1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical information for the handling of Jnk-1-IN-4, a potent c-Jun N-terminal kinase (JNK) inhibitor. The following procedural guidance is based on established best practices for handling similar research-grade kinase inhibitors and is intended to supplement, not replace, your institution's specific safety protocols. A thorough risk assessment should be conducted before beginning any work with this compound.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risks. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required; change immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, non-absorbent, or disposable lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
II. Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is crucial for the safe management of this compound in the laboratory.
1. Compound Receipt and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store this compound at room temperature in a dry, well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed.
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2][3][4][5][6]
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated PPE, weigh boats, and consumables.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.[3]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[5]
IV. Experimental Protocol: Cell-Based JNK Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on JNK signaling in a cell-based assay.
1. Cell Culture and Seeding:
- Culture a relevant cell line (e.g., HeLa, A375, or a cancer cell line of interest) in the appropriate growth medium.
- Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
2. Compound Preparation:
- Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[7]
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment.
3. Cell Treatment and Stimulation:
- Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 1-2 hours).
- Induce JNK pathway activation by treating the cells with a known JNK activator (e.g., anisomycin, UV radiation, or a pro-inflammatory cytokine like TNF-α).[8]
4. Lysis and Protein Quantification:
- After the desired incubation time, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate.
5. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated c-Jun (a direct downstream target of JNK) and total c-Jun.
- Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
- Quantify the band intensities to determine the extent of JNK inhibition by this compound.
V. Visualizing Key Processes
To facilitate a clear understanding of the experimental and biological pathways, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Caption: The JNK signaling pathway is activated by various stimuli, leading to downstream cellular responses. This compound inhibits this pathway at the level of JNK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. vumc.org [vumc.org]
- 7. stemcell.com [stemcell.com]
- 8. Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
